Calcium tin oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;dioxido(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3O.Sn/q+2;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQGTZYKXIXXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sn](=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892175 | |
| Record name | Calcium tin oxide (CaSnO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White powder; [Alfa Aesar MSDS] | |
| Record name | Calcium tin oxide | |
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CAS No. |
12013-46-6 | |
| Record name | Calcium tin oxide (CaSnO3) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium tin oxide (CaSnO3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium tin oxide (CaSnO3) | |
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| Record name | Calcium tin trioxide | |
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Synthesis and Fabrication Methodologies for Calcium Tin Oxide Systems
Solid-State Reaction Techniques
Solid-state reactions represent a traditional and straightforward approach to synthesizing ceramic materials like calcium tin oxide. This method involves the direct reaction of solid precursors at elevated temperatures.
Conventional solid-state synthesis of this compound typically involves the intimate mixing of precursor powders, followed by high-temperature calcination. The most common precursors are calcium carbonate (CaCO3) or calcium oxide (CaO) and tin(IV) oxide (SnO2).
The process generally requires high calcination temperatures, often exceeding 1300°C, to facilitate the diffusion of ions and the formation of the desired CaSnO3 phase. fishersci.ca For instance, the synthesis of pure CaSnO3 can necessitate temperatures as high as 1450°C to 1600°C with prolonged reaction times, sometimes up to 24 hours, to ensure the reaction goes to completion. fishersci.canih.gov These demanding conditions are a significant drawback, leading to the formation of larger crystallites and potential inhomogeneity. americanelements.com The process often involves multiple cycles of grinding and firing to achieve a phase-pure product. nih.gov
Table 1: Comparison of Conventional High-Temperature Synthesis Parameters
| Calcium Precursor | Tin Precursor | Temperature Range (°C) | Reaction Time (hours) | Key Observations |
|---|---|---|---|---|
| CaCO₃ | SnO₂ | 1300-1600 | 2-24 | High temperatures required for complete reaction; potential for large grain sizes. fishersci.canih.gov |
| CaO | SnO₂ | >1300 | >2 | Similar to using CaCO₃; requires high energy input. fishersci.ca |
To overcome the limitations of high-temperature methods, researchers have developed low-temperature solid-state alternatives. These methods often employ more reactive precursors or modified reaction environments to lower the required synthesis temperature.
One notable low-temperature approach involves using hydrated metal salts as precursors. For example, nanopowders of calcium stannate have been successfully prepared at a significantly lower calcination temperature of 400°C over 4 hours. This was achieved by reacting tin(IV) chloride pentahydrate (SnCl4·5H2O), calcium chloride (CaCl2), and calcium hydroxide (B78521) (Ca(OH)2). A key aspect of this method is the ability to control the final phase of the product by adjusting the stoichiometric ratio of the precursors. By varying the weight ratio of tin to calcium, different compounds such as tin oxide (SnO2), calcium stannate (CaSnO3), and calcium orthostannate (Ca2SnO4) can be selectively synthesized.
Another effective low-temperature technique is the molten salt method. In this approach, precursors like CaCO3 and SnO2 are heated in a eutectic salt mixture, such as KCl-LiCl. The molten salt acts as a solvent, facilitating the diffusion of reactants and enabling the formation of phase-pure orthorhombic CaSnO3 at temperatures as low as 850°C to 1000°C, which is considerably lower than conventional methods. nih.govwikipedia.org
Furthermore, modifying the reaction atmosphere can also reduce the synthesis temperature. A process utilizing a CO/CO2 atmosphere has been shown to produce CaSnO3 precursors at temperatures between 800°C and 1000°C with significantly shorter roasting times of 15 to 60 minutes. fishersci.ca
Table 2: Low-Temperature Solid-State Synthesis Parameters
| Method | Precursors | Temperature (°C) | Time | Product(s) |
|---|---|---|---|---|
| Mechanochemical | SnCl₄·5H₂O, CaCl₂, Ca(OH)₂ | 400 | 4 hours | CaSnO₃, Ca₂SnO₄, SnO₂ (phase depends on Sn:Ca ratio) |
| Molten Salt | CaCO₃, SnO₂ in KCl-LiCl | 850-1000 | 3 hours | Phase-pure CaSnO₃ nih.govwikipedia.org |
| Controlled Atmosphere | CaCO₃, SnO₂ in CO/CO₂ | 800-1000 | 15-60 min | CaSnO₃ precursor fishersci.ca |
Conventional High-Temperature Synthesis Protocols
Solution-Based Chemical Synthesis Approaches
Solution-based methods offer several advantages over solid-state reactions, including better homogeneity, lower synthesis temperatures, and enhanced control over particle size and morphology, often at the nanoscale.
Co-precipitation is a versatile and cost-effective wet-chemical technique for producing nanoparticles. fishersci.at The general principle involves dissolving soluble salts of the desired metal cations (calcium and tin) in a suitable solvent, followed by the addition of a precipitating agent to induce the simultaneous precipitation of the metal hydroxides or other insoluble precursors.
For the synthesis of calcium-tin-based materials, a typical procedure might involve dissolving calcium chloride (CaCl2·2H2O) and a tin salt like tin(II) chloride dihydrate (SnCl2·2H2O) in deionized water. americanelements.com A basic solution, such as sodium hydroxide (NaOH), is then added dropwise to the stirred solution. americanelements.com This causes the co-precipitation of calcium and tin hydroxides, forming a precursor material like CaSn(OH)6. This precursor is then washed, dried, and calcined at a moderate temperature to yield nanocrystalline this compound. The particle size and morphology can be influenced by controlling parameters such as pH, temperature, precursor concentration, and the rate of addition of the precipitating agent. fishersci.fi
The sol-gel method is a widely used technique for synthesizing high-purity, homogeneous ceramic powders at relatively low temperatures. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.
In a typical sol-gel synthesis of CaSnO3, soluble precursors such as calcium nitrate (B79036) (Ca(NO3)2·4H2O) and a tin source like tin(IV) chloride pentahydrate are dissolved in a solvent, often with a chelating agent like citric acid and a polymerizing agent like ethylene (B1197577) glycol (a variation known as the Pechini method). fishersci.co.uk The solution is heated to form a homogenous sol, which upon further heating, undergoes polymerization and cross-linking to form a viscous gel. This gel contains a homogeneous mixture of the calcium and tin ions trapped within the polymer network. Finally, the gel is dried and calcined at temperatures typically between 600°C and 900°C to burn off the organic components and crystallize the CaSnO3 nanoparticles. fishersci.co.uk Nonaqueous sol-gel routes, using reactants like tin tetrachloride and an alcohol, have also been developed, offering pathways to nanoparticle synthesis at even lower temperatures (160-260°C). fishersci.ie
Hydrothermal and solvothermal methods are crystallization techniques carried out in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. These methods are highly effective for producing well-crystallized powders with controlled morphology and size distribution without the need for a high-temperature post-calcination step.
For the synthesis of CaSnO3, precursors such as calcium and tin salts are mixed in a solvent and sealed in an autoclave. The vessel is then heated to temperatures typically in the range of 150-250°C for several hours or days. Under these conditions of high temperature and autogenous pressure, the solubility of the precursors increases, facilitating the dissolution and recrystallization processes that lead to the direct formation of crystalline CaSnO3 particles. wikipedia.orgwikipedia.org A significant advantage of this route is the ability to control the product's morphology, such as forming microcubes, by adjusting reaction parameters like temperature, time, pH, and the choice of solvent or surfactants.
Table 3: Overview of Solution-Based Synthesis Methods
| Method | Typical Precursors | Key Steps | Advantages |
|---|---|---|---|
| Co-precipitation | Soluble Ca and Sn salts (e.g., chlorides), Precipitating agent (e.g., NaOH) | Precipitation of hydroxides, followed by calcination | Simple, inexpensive, effective for nanoparticle synthesis. fishersci.atfishersci.fi |
| Sol-Gel | Ca and Sn salts (e.g., nitrates, chlorides), Chelating agent (e.g., citric acid) | Formation of a sol, gelation, and calcination | High purity, homogeneity, good control over stoichiometry. nih.govfishersci.co.uk |
| Hydrothermal | Soluble Ca and Sn salts | Reaction in a sealed autoclave at elevated temperature and pressure | Direct formation of crystalline products, excellent morphology control. wikipedia.orgfishersci.be |
Compound Information
Table 4: List of Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (CaSnO₃) | 3084098 nih.gov |
| Calcium carbonate (CaCO₃) | 10112 wikipedia.orgnih.gov |
| Tin(IV) oxide (SnO₂) | 29011 fishersci.canih.govfishersci.beereztech.comwikidata.org |
| Calcium oxide (CaO) | 14778 |
| Calcium chloride (CaCl₂) | 5284359 dsmz.denih.govplanejamento.mg.gov.br |
| Calcium hydroxide (Ca(OH)₂) | 6093208 nih.govnih.gov |
| Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) | 61442 americanelements.comfishersci.at |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 61436 americanelements.comamericanelements.com |
| Sodium hydroxide (NaOH) | 14798 wikipedia.orgfishersci.benih.govnih.gov |
| Calcium nitrate (Ca(NO₃)₂) | 24963 chemistrylearner.comamericanelements.com |
| Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) | 16211656 fishersci.iefishersci.ficaissonlabs.com |
| Citric acid (C₆H₈O₇) | 311 guidetopharmacology.orgnih.govnih.govfishersci.se |
| Ethylene glycol (C₂H₆O₂) | 174 |
| Tin(IV) chloride (SnCl₄) | 24287 wikipedia.orgamericanelements.com |
| Calcium orthostannate (Ca₂SnO₄) | 159517 |
| Potassium chloride (KCl) | 4873 |
Molten Salt Synthesis for Phase-Pure Calcium Metastannate
Molten salt synthesis (MSS) has emerged as a viable low-temperature method for producing highly crystalline, phase-pure calcium metastannate (CaSnO₃). This technique utilizes a molten salt as a reaction medium, which facilitates the dissolution of precursors and enhances reaction kinetics, allowing for synthesis at lower temperatures and shorter durations compared to conventional solid-state reactions. elsevier.esnih.gov
A notable approach involves the use of a eutectic mixture of potassium chloride (KCl) and lithium chloride (LiCl) as the molten salt medium. elsevier.es In this process, equimolar amounts of tin (IV) oxide (SnO₂) and calcium carbonate (CaCO₃) are used as the precursors. elsevier.esresearchgate.net The synthesis of phase-pure CaSnO₃ with an orthorhombic crystal system can be successfully achieved by heating the precursor and salt mixture to 1000 °C for a period of 3 hours. elsevier.es This is a significant reduction in temperature and time compared to solid-state methods, which can require temperatures up to 1450 °C for as long as 24 hours. elsevier.es
The ratio of salt to precursor is a critical parameter. Research has demonstrated that a salt-to-precursor weight ratio of 1:1 is effective for producing phase-pure CaSnO₃. elsevier.es The molten chloride salt system not only acts as a solvent but also plays a role in the reduction of SnO₂ through a chlorination effect. elsevier.es The resulting product from this method consists of laminar plates, and the morphology can be influenced by the reaction temperature. elsevier.es Characterization techniques such as X-Ray Diffraction (XRD), Energy Dispersive X-Ray Spectrometry (EDX), and Field Emission Scanning Electron Microscopy (FE-SEM) are used to confirm the phase purity and morphology of the synthesized CaSnO₃. elsevier.esresearchgate.net
| Parameter | Value | Reference |
| Synthesis Method | Molten Salt Synthesis | elsevier.es |
| Precursors | Tin (IV) oxide (SnO₂), Calcium carbonate (CaCO₃) | elsevier.esresearchgate.net |
| Salt System | Potassium Chloride (KCl) - Lithium Chloride (LiCl) | elsevier.es |
| Reaction Temperature | 1000 °C | elsevier.es |
| Reaction Time | 3 hours | elsevier.es |
| Salt to Precursor Ratio | 1:1 (by weight) | elsevier.es |
| Product Phase | Orthorhombic CaSnO₃ | elsevier.es |
| Product Morphology | Laminar Plates | elsevier.es |
Solution Combustion Synthesis
Solution Combustion Synthesis (SCS) is an energy-efficient method for producing various oxide materials, including calcium stannates. The process involves an exothermic, self-sustaining reaction in a solution containing metal precursors (oxidizers) and a fuel. unibo.itacs.org This technique is valued for its simplicity, rapid heating rates, and ability to produce fine, homogenous nanopowders. acs.org
In a typical SCS process for metal oxides, metal nitrates serve as the oxidizers, while organic compounds like urea, glycine, or citric acid act as the fuel. acs.orgnih.gov For the synthesis of this compound, a precursor solution would be prepared by dissolving a calcium salt, such as calcium nitrate, and a tin salt in a solvent, along with the chosen fuel. nih.gov The solution is then heated, typically on a hot plate or in a furnace at temperatures around 300–500 °C. acs.org This heating process evaporates the solvent, leading to the formation of a gel which then ignites. acs.org The combustion reaction proceeds rapidly, yielding the desired oxide product in powder form. unibo.it
A specific example of a combustion synthesis for calcium stannate (CaSnO₃) is the Carbon Combustion Synthesis of Oxides (CCSO) method. In this variation, a reactant mixture of calcium oxide (CaO), tin (IV) oxide (SnO₂), and carbon powder is ignited in an oxygen atmosphere. google.com The exothermic reaction between carbon and oxygen generates the heat required for the synthesis. For CaSnO₃, a mixture comprising 23.1% CaO, 62.07% SnO₂, and 14.83% carbon by mass, when ignited in oxygen, results in a combustion front that propagates at approximately 0.42 mm/s with a maximum temperature of around 1070 °C, successfully forming the calcium stannate product. google.com
| Parameter | Value/Component | Reference |
| General Fuel | Urea, Glycine, Citric Acid | acs.orgnih.gov |
| General Oxidizer | Metal Nitrates (e.g., Calcium Nitrate) | acs.orgnih.gov |
| CCSO Reactants | Calcium oxide (CaO), Tin (IV) oxide (SnO₂), Carbon | google.com |
| CCSO Atmosphere | Oxygen | google.com |
| CCSO Max. Temperature | ~1070 °C | google.com |
| CCSO Product | Calcium Stannate (CaSnO₃) | google.com |
Thin Film Deposition Techniques for this compound-Based Materials
Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with precise thickness control at the atomic level. researchgate.net The process is based on sequential, self-limiting surface reactions. researchgate.net For the deposition of complex oxides like this compound, ALD would involve alternating pulses of a calcium precursor, a tin precursor, and an oxygen source (like water or ozone) into a reaction chamber. researchgate.netresearchgate.net
While direct literature on the ALD of CaSnO₃ is scarce, the feasibility of this process can be inferred from the successful deposition of its constituent oxides, calcium oxide (CaO) and tin (IV) oxide (SnO₂). For CaO, calcium cyclopentadienyl (B1206354) precursors have been used with water in a temperature range of 205–300 °C. researchgate.net For SnO₂, precursors like tetrakis(dimethylamino) tin have been employed with hydrogen peroxide at deposition temperatures between 50 and 300 °C, yielding smooth, amorphous films. researchgate.net
The synthesis of a tin-calcium sulfide (B99878) ((Sn,Ca)S) alloy via ALD has also been demonstrated, which further supports the potential for depositing calcium-tin-based compounds. cambridge.org In this process, alternating cycles of tin and calcium precursors with a sulfur source allowed for precise control over the film's stoichiometry. cambridge.org A similar cyclical approach, substituting the sulfur source with an oxygen source, would be the logical pathway for depositing this compound films.
| Precursor Type | Example Compound | Deposition Temperature | Reference |
| Calcium Precursor | Calcium cyclopentadienyl [Ca(Cp)₂-type] | 205–300 °C | researchgate.net |
| Tin Precursor | Tetrakis(dimethylamino) tin [Sn(NMe₂)₄] | 50–300 °C | researchgate.net |
| Oxygen Source | Water (H₂O), Hydrogen Peroxide (H₂O₂) | researchgate.netresearchgate.net |
Sputtering Techniques (e.g., RF Magnetron Sputtering)
Radio Frequency (RF) magnetron sputtering is a widely used physical vapor deposition (PVD) technique for producing high-quality thin films of various materials, including complex oxides. researchgate.netaip.org This method is advantageous for its high deposition rates and ability to create uniform films over large areas. researchgate.net
In this process, a target made of the desired material (or its constituent elements) is bombarded with energetic ions (typically argon) from a plasma. This bombardment dislodges, or "sputters," atoms from the target, which then travel and deposit onto a substrate, forming a thin film. For this compound films, a ceramic target of CaSnO₃ would be used.
Key parameters that influence the properties of the sputtered films include RF power, substrate temperature, working pressure, and the composition of the sputtering gas (e.g., Ar:O₂ ratio). aip.orgscielo.org.co For instance, in the sputtering of related perovskite oxides like calcium titanate (CaTiO₃), RF power has been set to 225 watts with substrate temperatures varied from room temperature to 150 °C. aip.org Similarly, for cadmium tin oxide (CTO) films, substrate temperatures have ranged from ambient to 300 °C. researchgate.net Post-deposition annealing is often required to achieve the desired crystalline structure and electrical properties in the films. researchgate.net
| Parameter | Example Value/Range | Context/Material | Reference |
| Technique | RF Magnetron Sputtering | General Oxide Films | researchgate.net |
| Target | CaSnO₃ (or similar composition) | Inferred for this compound | N/A |
| Sputtering Gas | Argon (Ar), Oxygen (O₂) | General Oxide Films | scielo.org.coresearchgate.net |
| Substrate Temperature | Room Temperature - 300 °C | Cadmium Tin Oxide, Calcium Titanate | aip.orgresearchgate.net |
| RF Power | 35 - 225 Watts | Tin Niobium Oxide, Calcium Titanate | aip.orgscielo.org.co |
| Post-Deposition Annealing | Often required for crystallization | Cadmium Tin Oxide | researchgate.net |
Spin Coating and Other Solution Processing Methods for Thin Films
Spin coating is a cost-effective and straightforward solution-based method for fabricating uniform thin films on flat substrates. mdpi.commdpi.com The process involves depositing a small amount of a precursor solution onto the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a solid thin film. mdpi.com
To produce this compound thin films via spin coating, a precursor solution would first be prepared. This typically involves dissolving soluble salts of the constituent metals, such as calcium chloride or calcium acetate (B1210297) and a tin (IV) chloride, in a suitable solvent like isopropyl alcohol. mdpi.com The concentration of the solution and the spin speed are critical parameters that determine the final thickness of the film. mdpi.comresearchgate.net
After deposition, the as-deposited amorphous film usually requires a thermal annealing step at elevated temperatures to remove residual solvents and organics, and to induce crystallization into the desired this compound phase. mdpi.commeral.edu.mm For instance, in the deposition of zinc-tin oxide films, annealing was performed at 400 °C. mdpi.com Multiple coating and drying cycles can be performed to achieve a desired film thickness. mdpi.com This method is particularly attractive due to its low cost, high throughput, and suitability for large-area coverage. mdpi.com
| Step | Description | Key Parameters | Reference |
| 1. Solution Preparation | Dissolving metal salts (e.g., chlorides, acetates) in a solvent (e.g., isopropanol). | Precursor concentration, solvent type. | mdpi.com |
| 2. Deposition | Applying the solution to a substrate. | Solution volume. | mdpi.com |
| 3. Spinning | Rotating the substrate at high speed (e.g., 3000-5000 rpm). | Spin speed, acceleration, duration. | mdpi.com |
| 4. Annealing | Heating the coated substrate in a furnace. | Annealing temperature (e.g., 400-700 °C), duration, atmosphere. | mdpi.commeral.edu.mm |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of nanomaterials to create more environmentally friendly and economical processes. While direct green synthesis routes for this compound are not extensively documented, the synthesis of its component oxide, calcium oxide (CaO), using green methods provides a strong precedent. These methods often utilize plant extracts as reducing and capping agents, eliminating the need for hazardous chemicals. rsc.orgijrpr.com
In a typical green synthesis of CaO nanoparticles, a calcium precursor like calcium nitrate is mixed with an aqueous plant extract. ijrpr.com Extracts from sources such as Annona squamosa (custard apple) seeds, ginger, or Murraya koenigii (curry) leaves have been successfully used. rsc.orgijrpr.comwasdlibrary.org The biomolecules present in these extracts, such as polyphenols and flavonoids, act as natural reducing and stabilizing agents, facilitating the formation of nanoparticles. ijrpr.com
The process generally involves mixing the precursor solution with the plant extract, followed by a calcination step to convert the intermediate product (often calcium hydroxide or calcium carbonate) into calcium oxide. wasdlibrary.orgnih.gov The calcination temperature is a key parameter influencing the properties of the final nanoparticles. wasdlibrary.org This bio-inspired approach is cost-effective, scalable, and significantly reduces the environmental impact compared to conventional chemical synthesis routes. rsc.org Adapting this methodology by incorporating a tin precursor into the initial reaction mixture with the plant extract could pave the way for a green synthesis route for this compound.
| Plant Extract Source | Calcium Precursor | Key Finding | Reference |
| Annona squamosa (seeds) | Calcium chloride | First use of these seeds for green nanoparticle deposition. | rsc.org |
| Ginger (Zingiber officinale) | Calcium nitrate tetrahydrate | Produced CaO nanoparticles with a wide band gap (4.338 eV). | ijrpr.com |
| Murraya koenigii (leaves) | Not specified | Synthesized CaO nanoparticles with cubic phase, confirmed by XRD. | wasdlibrary.orgresearchgate.net |
| Orange Peel | Not specified | Used to create CaO nano-catalysts for biodiesel production. | nih.gov |
Incipient-Wetness Impregnation for Composite Catalysts
Incipient-wetness impregnation (IWI) is a widely utilized technique for the synthesis of heterogeneous supported catalysts. fishersci.ptwikipedia.org The method involves the application of a precursor solution to a dry support material, with the volume of the solution being equal to the pore volume of the support. fishersci.pt This technique is instrumental in the fabrication of various composite catalysts, including those based on this compound.
In the context of producing SnO2/CaO composite catalysts, the IWI method has been effectively employed. ereztech.com One approach begins with the synthesis of calcium oxide (CaO), which can be derived from sources like eggshells. ereztech.comwikipedia.org The process involves washing and drying the eggshells, followed by calcination to yield CaO powder. ereztech.com This CaO powder then serves as the support for the tin oxide. ereztech.com
The impregnation step entails immersing the CaO powder in an aqueous solution containing a tin precursor, such as tin(IV) chloride (SnCl4). ereztech.com To facilitate the reaction, the pH of this mixture is carefully adjusted. For instance, the gradual addition of an ammonia (B1221849) solution can bring the pH to a value of 9. ereztech.com Following this, the mixture undergoes a heating process to evaporate the solvent, is dried overnight at elevated temperatures (e.g., 110 °C), and is finally calcined at a high temperature (e.g., 500 °C for several hours) to form the SnO2/CaO composite. ereztech.com Research has shown that CaO–SnO2 catalysts synthesized via a wet impregnation method can achieve an 89.3% yield in biodiesel production under specific reaction conditions. wikipedia.org
This methodology can be extended to introduce other elements into the catalyst structure. For example, lanthanum has been incorporated into SnO2–CaO composites to enhance their properties. ereztech.com This is achieved by impregnating the SnO2/CaO material with a solution of a lanthanum salt, such as lanthanum nitrate hexahydrate dissolved in ethanol (B145695). ereztech.com The subsequent steps involve stirring at controlled temperatures, overnight drying, and a final calcination at a temperature tailored for the doped catalyst (e.g., 300 °C). ereztech.com The resulting La@SnO2–CaO composite catalysts have demonstrated improved surface area and textural properties, which significantly boosts their efficiency in applications like photocatalytic degradation. ereztech.com Studies have optimized conditions for maximum photodegradation efficiency, identifying an ideal pH of 7 and a Sn/Ca molar ratio of 0.33. ereztech.com
Table 1: Synthesis Parameters for SnO₂/CaO-based Composite Catalysts via Incipient-Wetness Impregnation
This table summarizes the experimental conditions and resulting materials from the synthesis of SnO₂/CaO and La-doped SnO₂/CaO composite catalysts using the incipient-wetness impregnation method.
| Catalyst Type | Precursors | Impregnation Steps | pH Adjustment | Drying / Calcination Temperatures | Resulting Catalyst | Key Findings | Reference |
| SnO₂/CaO | CaO (from eggshells), Tin(IV) chloride (SnCl₄) | CaO powder immersed in aqueous SnCl₄ solution. | Adjusted to 9 with ammonia solution. | Dried at 110 °C overnight; Calcined at 500 °C for 6 hours. | SnO₂/CaO composite | Effective catalyst for biodiesel production. | ereztech.com, wikipedia.org |
| La@SnO₂-CaO | SnO₂/CaO composite, Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O), Ethanol | SnO₂/CaO impregnated with La(NO₃)₃·6H₂O in ethanol (1 wt%). | Not specified for this step. | Dried at 110 °C overnight; Calcined at 300 °C for 4 hours. | LSC-x (x = Sn/Ca molar ratio: 0.33, 0.5, 1, 2) | Enhanced surface area and photocatalytic efficiency. Optimal performance at Sn/Ca ratio of 0.33. | ereztech.com |
Advanced Characterization of Calcium Tin Oxide Materials and Nanostructures
Crystallographic and Phase Analysis
Understanding the crystal structure and phase purity of CaSnO₃ is fundamental. Techniques like X-ray diffraction and Raman spectroscopy are pivotal in providing this information.
X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Refinement
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the lattice parameters of CaSnO₃. iastate.edu XRD patterns of synthesized CaSnO₃ typically confirm the formation of an orthorhombic perovskite structure. uliege.beacs.orgelsevier.es The diffraction peaks are matched with standard data, such as the International Centre for Diffraction Data (ICDD) card no. 77-1797, to verify the phase. acs.org
The synthesis method and conditions, such as calcination temperature, can influence the crystallinity and phase purity. For instance, CaSnO₃ prepared by solid-state reaction might show a transition from an amorphous to a crystalline state with increasing temperature, which is observable through the sharpening of XRD peaks. ijcce.ac.ir In some cases, secondary phases like Ca₂SnO₄ or unreacted precursors such as SnO₂ might be detected, especially at lower synthesis temperatures. uliege.beacs.orgelsevier.es
Lattice parameter refinement is often performed using methods like the Le Bail or Rietveld refinement. uliege.beelsevier.es These analyses provide precise values for the lattice constants (a, b, and c) of the orthorhombic cell. For a pure CaSnO₃ sample, the refined lattice parameters are generally consistent with literature values. uliege.be Doping with other elements, such as neodymium (Nd), can cause a systematic shift in the XRD peaks and a corresponding change in the lattice parameters, indicating the incorporation of the dopant into the CaSnO₃ crystal lattice. uliege.beacs.org
Table 1: Representative Lattice Parameters for Orthorhombic CaSnO₃
| Sample | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|
| CaSnO₃ | 5.5142(2) | 5.6634(2) | 7.8816(2) | uliege.be |
| CaSnO₃ | Varies with doping | Varies with doping | Varies with doping | acs.org |
Note: Values can vary slightly based on synthesis conditions and measurement parameters.
Raman Spectroscopy for Vibrational Modes and Structural Defect Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing a "fingerprint" of its crystal structure and local atomic arrangements. mdpi.comspectroscopyonline.com For CaSnO₃ with an orthorhombic Pnma space group, group theory predicts a specific number of Raman active modes: ΓRaman = 7Ag + 5B1g + 7B2g + 5B3g. researchgate.net These modes correspond to various atomic vibrations, including the stretching and bending of SnO₆ octahedra, as well as movements of the calcium cations. acs.orgresearchgate.net
Room-temperature Raman spectra of CaSnO₃ typically show several distinct peaks. acs.orgresearchgate.net The most intense bands are often observed in the regions around 185, 281, and 358 cm⁻¹, which are assigned to Ag symmetry modes. acs.org Other weaker modes can be detected at higher wavenumbers, such as 445, 634, and 702 cm⁻¹. acs.orgresearchgate.net The exact positions of these peaks can provide information about the structural quality and the presence of defects or strain in the crystal lattice. uliege.beresearchgate.net
The introduction of dopants, like Nd, can cause slight shifts in the Raman peak positions. For example, a shift in an Ag active mode to a higher wavenumber upon doping can confirm the successful substitution of Ca²⁺ sites by Nd³⁺ ions, which impacts the Ca-O bonds. acs.org The analysis of Raman spectra is also crucial for identifying structural defects and the presence of secondary phases that might not be easily detectable by XRD. uliege.beresearchgate.net
Table 2: Major Raman Modes Observed in Orthorhombic CaSnO₃
| Raman Shift (cm⁻¹) | Symmetry Assignment | Reference |
|---|---|---|
| 165, 185, 223, 230, 250, 267, 281, 307, 360 | Ag, B1g, B2g, B3g | researchgate.net |
| 445, 511, 702 | Ag, B1g | acs.orgresearchgate.net |
| 634 | B1g | acs.org |
Note: Peak positions and assignments can vary slightly between different studies.
Morphological and Microstructural Investigations
The surface topography, particle shape, and internal structure of CaSnO₃ materials are critical for their application performance. Electron microscopy and atomic force microscopy are the key techniques for these investigations.
Scanning Electron Microscopy (SEM/FESEM) for Surface Topography and Particle Morphology
Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are essential tools for visualizing the surface features, shape, and size of CaSnO₃ particles and films. nishkaresearch.comsurfacesciencewestern.com These techniques scan a focused beam of electrons over a sample's surface to generate detailed images of its topography. surfacesciencewestern.com
SEM/FESEM analyses of CaSnO₃ have revealed a variety of morphologies depending on the synthesis method. For instance, materials prepared by solid-state reaction often show agglomerated grains, sometimes with a porous structure. uliege.beijcce.ac.ir Hydrothermal synthesis can produce microcubic morphologies with edge lengths in the range of 0.5-1 µm. researchgate.net Spray-coated thin films have been observed to form quasi-orthorhombic grains. acs.org The images can provide information on grain size, packing density, and the presence of cracks or pores. uliege.beijcce.ac.ir For example, FESEM has been used to observe that the grain size in Nd-doped CaSnO₃ thin films increases with higher dopant content. acs.org
Transmission Electron Microscopy (TEM/HR-TEM) for Nanostructure and Lattice Imaging
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer even greater magnification than SEM, allowing for the detailed investigation of the internal structure of CaSnO₃ nanostructures. dergipark.org.trbeilstein-journals.org In TEM, an electron beam is transmitted through an ultrathin sample, providing information about its internal features, crystallinity, and morphology at the nanoscale. researchgate.netacs.org
TEM images can confirm the morphology observed in SEM, such as the microcubic shape of hydrothermally synthesized CaSnO₃. researchgate.net Importantly, HR-TEM allows for lattice imaging, where the atomic planes of the crystal can be visualized. xray.cz The observation of clear lattice fringes in HR-TEM images confirms the high crystallinity of the CaSnO₃ nanoparticles. researchgate.net By measuring the spacing between these fringes, the interplanar distances can be determined and compared with XRD data to further confirm the crystal structure. researchgate.net This technique is invaluable for directly observing the atomic arrangement and identifying any crystalline defects within the nanostructures. thermofisher.com
Atomic Force Microscopy (AFM) for Surface Roughness and Film Features
Atomic Force Microscopy (AFM) is a high-resolution surface profiling technique used to quantify the surface roughness and visualize nanoscale features of CaSnO₃ thin films and coatings. semanticscholar.org AFM operates by scanning a sharp tip over the surface, providing a three-dimensional topographical map.
For CaSnO₃-based thin films, AFM is used to measure the root-mean-square (RMS) surface roughness. The surface roughness is a critical parameter for applications in electronics and coatings. Studies on modified lead titanate thin films, a related perovskite, have shown that surface roughness can be influenced by processing parameters like annealing temperature. As the annealing temperature increases, grain growth can occur, leading to a rougher surface. AFM images can reveal a uniform, crack-free, and densely-packed microstructure, which is often desirable for thin-film applications. For example, in some cases, sub-nanometer roughness has been achieved for thin films grown at high temperatures, indicating high surface quality. aip.org
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Calcium tin oxide | 3084098 cenmed.comamericanelements.comnih.gov |
| Tin oxide (SnO₂) | 6327318 |
| Calcium oxide (CaO) | 14778 |
| Neodymium(III) oxide (Nd₂O₃) | 159424 |
| Calcium carbonate (CaCO₃) | 10112 |
| Calcium titanate (CaTiO₃) | 16212381 fishersci.cawikipedia.org |
| Lead titanate (PbTiO₃) | 87786 |
Spectroscopic Analysis of Electronic Structure and Chemical States
Spectroscopic techniques are instrumental in elucidating the electronic and chemical properties of this compound (CaSnO₃) materials. These methods provide critical insights into optical transitions, charge carrier recombination, surface chemistry, and elemental composition, which are essential for understanding and optimizing the performance of CaSnO₃ in various applications.
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) for Optical Transitions
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a key technique for determining the optical properties and band gap energy of this compound. CaSnO₃ typically exhibits strong absorption in the UV region of the electromagnetic spectrum. nih.govacs.org The absorption edge of pure CaSnO₃ is often observed around 310 nm, corresponding to a wide band gap. nih.gov
The optical band gap (Eg) is a crucial parameter for semiconductor materials and can be estimated using the Tauc plot method, which involves plotting (αhν)² versus the photon energy (hν), where α is the absorption coefficient. nih.govacs.orgresearchgate.net For CaSnO₃, which is considered a direct band gap semiconductor, this plot allows for the extrapolation of the linear portion of the curve to the energy axis to determine Eg. nih.govacs.org Experimental values for the band gap of pure CaSnO₃ have been reported in the range of 3.73 eV to 4.4 eV. nih.govacs.orgunesp.br For instance, one study reported a band gap of 4.2 eV for CaSnO₃ synthesized by the modified Pechini method. unesp.br Another study on spray-coated thin films estimated the band gap to be 3.73 eV. nih.govacs.org
Doping CaSnO₃ with other elements can significantly alter its optical properties. For example, doping with neodymium (Nd) has been shown to shift the absorption edge to longer wavelengths, effectively narrowing the band gap to as low as 2.91 eV. nih.govacs.org Similarly, modification with manganese (Mn) can reduce the band gap to 2.42 eV. tandfonline.com This tunability of the band gap through doping is a critical aspect for enhancing the material's performance in applications like photocatalysis by enabling absorption of a broader range of the solar spectrum.
The UV-Vis spectra of CaSnO₃ often show intense absorption bands in the high-energy region (4.5-6.0 eV), which are attributed to the ligand-to-metal charge transfer (LMCT) from O²⁻ to Sn⁴⁺ ions in the octahedral SnO₆ sites. unesp.br The steepness of the absorption edge can indicate a direct band-to-band transition rather than transitions involving impurity levels, suggesting a high degree of structural order. unesp.br
Table 1: Reported Optical Band Gap Values for this compound
| Material | Synthesis Method | Band Gap (eV) | Citation |
|---|---|---|---|
| CaSnO₃ | Modified Pechini | 4.2 | unesp.br |
| CaSnO₃ | Spray Pyrolysis | 3.73 | nih.govacs.org |
| Nd-doped CaSnO₃ | Spray Pyrolysis | 2.91 | nih.govacs.org |
| Mn-modified CaSnO₃ | Sol-gel | 2.42 | tandfonline.com |
Photoluminescence (PL) Spectroscopy for Recombination Processes
Photoluminescence (PL) spectroscopy is a powerful tool for investigating the efficiency of charge carrier trapping, migration, and transfer, as well as for probing the fate of electron-hole pairs in semiconductor materials like this compound. The PL emission intensity is directly related to the recombination rate of photogenerated electrons and holes. A lower PL intensity generally indicates a more effective separation of charge carriers, which is a desirable characteristic for applications such as photocatalysis. researchgate.net
Undoped CaSnO₃ can exhibit a broad blue emission peak, for example between 420-440 nm, which is often attributed to intrinsic centers or defects within the material. ias.ac.in The introduction of dopants can significantly influence the PL spectra. For instance, doping with rare-earth elements like europium (Eu³⁺) can introduce new emission peaks. Eu-doped CaSnO₃ has shown a broad blue emission centered around 434 nm, a weaker peak at 465 nm, and an intense yellow emission at 592 nm, which is assigned to the ⁵D₀ →⁷F₁ transition of Eu³⁺ ions. ias.ac.in
The mechanism of luminescence in some doped CaSnO₃ systems involves the reduction of host Sn⁴⁺ ions to Sn²⁺. researchgate.netrsc.org Dopants such as lutetium (Lu³⁺) or ytterbium (Yb³⁺) can stimulate this reduction, leading to a characteristic cyan or broad-band emission from Sn²⁺ centers. researchgate.netrsc.org For example, Lu³⁺-doped CaSnO₃ emits cyan light around 496 nm due to the triplet to singlet (T₁ → S₀) transition of the Sn²⁺ ion. rsc.org The excitation spectrum for this emission typically shows a broad band centered around 267 nm. rsc.org
The presence of defects, such as oxygen vacancies, can also influence the PL spectrum. These defects can act as trapping sites for charge carriers, affecting the recombination process. univ-skikda.dz The intensity of defect-related emission peaks has been observed to increase in some doped tin oxide systems. researchgate.net The analysis of PL decay curves can provide further insights into the recombination dynamics and the presence of different trap states within the material. ias.ac.in In essence, PL spectroscopy provides a window into the electronic processes that govern the efficiency of CaSnO₃ in optoelectronic and photocatalytic applications.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS is crucial for confirming the presence of Ca, Sn, and O, and for determining their respective oxidation states on the material's surface. chesci.comijpsr.com
The high-resolution XPS spectra of the core levels of each element provide detailed chemical state information.
Ca 2p: The Ca 2p spectrum typically shows a doublet corresponding to the Ca 2p₃/₂ and Ca 2p₁/₂ spin-orbit components. For CaSnO₃, these peaks have been reported at binding energies of approximately 346.0-346.2 eV and 349.7 eV, respectively, with a spin-orbit splitting of around 3.5-3.7 eV. chesci.com These values are indicative of Ca in the +2 oxidation state.
Sn 3d: The Sn 3d spectrum also presents a doublet, Sn 3d₅/₂ and Sn 3d₃/₂. In CaSnO₃, the Sn 3d₅/₂ peak is typically found at a binding energy of about 485.7 eV, and the Sn 3d₃/₂ peak at around 494.1-494.7 eV, corresponding to a spin-orbit splitting of 8.4-9.0 eV. chesci.com These binding energies are characteristic of Sn in the +4 oxidation state. The presence of Sn²⁺ ions, which can be induced by certain dopants, would result in peaks at lower binding energies. researchgate.netrsc.org
O 1s: The O 1s spectrum is often broad and asymmetric, indicating the presence of different oxygen species. It can typically be deconvoluted into multiple peaks. A peak at a lower binding energy (around 529.3-529.9 eV) is generally assigned to the lattice oxygen (O²⁻) in the Ca-O-Sn bonds of the perovskite structure. chesci.com Peaks at higher binding energies (e.g., 531.4-531.5 eV) are often attributed to adsorbed oxygen species, such as hydroxyl groups (-OH) or oxygen in carbonate species on the surface. chesci.com
XPS analysis is also instrumental in verifying the successful incorporation of dopants into the CaSnO₃ lattice by detecting the core level signals of the dopant elements. Furthermore, quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the surface atomic concentrations of the constituent elements, providing insights into the surface stoichiometry of the material. mdpi.com
Table 2: Representative XPS Binding Energies for CaSnO₃
| Element | Core Level | Binding Energy (eV) | Reference |
|---|---|---|---|
| Ca | 2p₃/₂ | 346.0 - 346.2 | chesci.com |
| Ca | 2p₁/₂ | 349.7 | chesci.com |
| Sn | 3d₅/₂ | 485.7 | chesci.com |
| Sn | 3d₃/₂ | 494.1 - 494.7 | chesci.com |
| O | 1s (lattice) | 529.3 - 529.9 | chesci.com |
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping and Compositional Homogeneity
The EDX spectrum displays peaks corresponding to the characteristic X-rays emitted by each element in the sample when bombarded by the electron beam. The energy of these X-rays is unique to the atomic structure of each element, allowing for their identification. bruker.com Quantitative analysis of the EDX spectrum can provide the atomic or weight percentages of the elements present, which is useful for verifying the stoichiometry of the CaSnO₃ compound. nih.govandersonmaterials.com
A key advantage of EDX is its ability to perform elemental mapping. bruker.comandersonmaterials.com By scanning the electron beam across a region of the sample, maps can be generated that show the spatial distribution of individual elements. ebatco.com For CaSnO₃ nanostructures, elemental mapping is invaluable for:
Assessing Homogeneity: It visually confirms whether the calcium, tin, and oxygen are uniformly distributed throughout the material, which is crucial for consistent properties and performance. nih.gov
Verifying Doping: When CaSnO₃ is doped with other elements, EDX mapping can demonstrate the successful and uniform incorporation of the dopant atoms into the host matrix. researchgate.net
Identifying Phases and Impurities: The technique can help identify any secondary phases or elemental impurities that may be present, by showing regions with different elemental compositions. andersonmaterials.com
For example, in studies of Nd-doped CaSnO₃ thin films, EDX analysis has confirmed the presence of Ca, Sn, and O in near-stoichiometric amounts, indicating high purity, while elemental mapping has shown a uniform distribution of these elements across the film surface. nih.gov This confirmation of compositional homogeneity is vital for the reliable fabrication and performance of optoelectronic devices. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. This technique measures the absorption of infrared radiation by the sample material versus wavelength. The absorbed radiation excites molecular vibrations, and the resulting spectrum provides a fingerprint of the sample with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms making up the material. acs.org
In the characterization of this compound, FT-IR spectroscopy is primarily used to identify the characteristic vibrational modes of the metal-oxygen bonds within the perovskite structure and to detect the presence of other functional groups, often from precursors or surface adsorption.
The FT-IR spectrum of CaSnO₃ typically exhibits strong absorption bands in the far-infrared and mid-infrared regions.
Sn-O Vibrations: A prominent band is generally observed in the range of 624-675 cm⁻¹. acs.orgresearchgate.net This band is assigned to the asymmetric stretching mode of the Sn-O bonds within the SnO₆ octahedra, which are the fundamental building blocks of the perovskite structure. unesp.brresearchgate.net
O-Sn-O Vibrations: Bending modes of the O-Sn-O groups are found at lower wavenumbers, typically in the far-infrared region around 362-390 cm⁻¹. unesp.br
Ca-O Vibrations: Vibrations associated with the Ca-O bond can also be identified, often appearing at lower frequencies, for instance, around 423-507 cm⁻¹. acs.org
Besides these fundamental lattice vibrations, FT-IR spectra can reveal the presence of other species:
Hydroxyl Groups: A broad absorption band around 3450 cm⁻¹ and a smaller band near 1610-1643 cm⁻¹ are commonly observed. unesp.brrsc.org These are attributed to the stretching and bending vibrations, respectively, of surface-adsorbed water molecules or hydroxyl (-OH) groups. rsc.orgresearchgate.net
Carbonates: The presence of carbonate species (CO₃²⁻), which can form from atmospheric CO₂ or from carbonate precursors, is indicated by absorption bands around 1410-1476 cm⁻¹ and 850-870 cm⁻¹. unesp.brresearchgate.netresearchgate.net
Sn-OH Bonds: An asymmetric stretching vibration of Sn-OH bonds has been assigned to a peak near 1476 cm⁻¹. researchgate.net
FT-IR analysis is thus essential for confirming the formation of the CaSnO₃ perovskite structure through the identification of its characteristic SnO₆ vibrational modes and for assessing the purity of the material by detecting residual precursor materials or surface contaminants like water and carbonates. researchgate.net
Table 3: Common FT-IR Absorption Bands in this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3450 | O-H stretching of adsorbed water | rsc.org |
| ~1610-1643 | H-O-H bending of adsorbed water | unesp.brrsc.org |
| ~1410-1476 | C-O stretching of carbonate species | unesp.brresearchgate.net |
| ~850-870 | C-O stretching of carbonate species | unesp.brresearchgate.net |
| ~624-675 | Asymmetric Sn-O stretching in SnO₆ octahedra | acs.orgunesp.brresearchgate.net |
| ~507-559 | Sn-O stretching modes | acs.orgunesp.br |
| ~423 | Sn-O stretching vibration | acs.org |
Thermal and Thermogravimetric Analysis of Material Stability and Phase Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase transitions of materials as a function of temperature. uni-siegen.de
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. It is particularly useful for determining the composition of materials and their thermal stability. For CaSnO₃ precursors synthesized via methods like co-precipitation or sol-gel, TGA can track the decomposition process, including the loss of water, organic residues, and the formation of the final oxide phase. For instance, in the synthesis of Ca₁₋ₓSrₓSnO₃, the elimination of carbonates was observed to be easier for Ca-rich samples. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect thermodynamic transitions such as melting, crystallization, and solid-state phase transitions. uni-siegen.de
For crystalline CaSnO₃, studies have investigated its phase behavior at elevated temperatures. One study using DSC revealed a small but clear anomaly in the heat flow at 121°C upon heating, which was associated with a thermodynamic transition. researchgate.net Interestingly, this phase transition, also observed using Raman spectroscopy, was found to be dependent on photo-excitation, suggesting that CaSnO₃ could be a novel optoelectronic material. researchgate.netarxiv.org Such analyses are crucial for understanding the material's behavior under operational conditions, especially in high-temperature applications. The combination of TGA and DSC provides comprehensive information on decomposition events, which involve mass loss, and phase transitions, which are primarily energy-related events without mass change. uni-siegen.de
Table 4: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (CaSnO₃) | 159516 |
| Calcium oxide (CaO) | 14778 |
| Tin(IV) oxide (SnO₂) | 6384210 |
| Neodymium(III) nitrate (B79036) (Nd(NO₃)₃) | 25686 |
| Manganese | 23930 |
| Europium(III) oxide (Eu₂O₃) | 159444 |
| Lutetium(III) oxide (Lu₂O₃) | 159508 |
| Ytterbium(III) oxide (Yb₂O₃) | 159546 |
| Carbon dioxide (CO₂) | 280 |
| Water (H₂O) | 962 |
| Calcium carbonate (CaCO₃) | 10112 |
| Tin(IV) chloride pentahydrate | 16211516 |
| Calcium nitrate tetrahydrate | 16211501 |
| Hydrochloric acid (HCl) | 313 |
| Ammonia (B1221849) (NH₃) | 222 |
| Lanthanum(III) nitrate hexahydrate | 16211520 |
| Malachite green | 12975 |
| Alizarin red | 6093 |
| Bromophenol blue | 8272 |
| Methylene (B1212753) blue | 6099 |
| Methyl red | 6261 |
| Titanium dioxide (TiO₂) | 26042 |
| Zirconium dioxide (ZrO₂) | 1538357 |
| Palladium | 23939 |
| Iron(III) oxide (Fe₂O₃) | 518692 |
| Cobalt(II) oxide (CoO) | 14786 |
| Copper(II) oxide (CuO) | 14829 |
| Barium stannate (BaSnO₃) | 159515 |
| Strontium stannate (SrSnO₃) | 159517 |
| Magnesium silicate (B1173343) (MgSiO₃) | 82956 |
| Calcium zirconate (CaZrO₃) | 82894 |
| Barium titanate (BaTiO₃) | 82890 |
| Calcium titanate (CaTiO₃) | 82891 |
| Cadmium | 23973 |
| Nickel | 935 |
| Lead | 23924 |
| Zinc | 23994 |
| Silver | 23954 |
| Antimony | 5354495 |
| Lanthanum | 23928 |
| Cerium | 23927 |
| Terbium | 23940 |
| Gadolinium | 23931 |
| Samarium | 23936 |
| Holmium | 23932 |
| Thulium | 23941 |
| Praseodymium | 23934 |
| Dysprosium | 23933 |
| Erbium | 23935 |
| Gallium | 23929 |
| Indium | 931 |
| Thallium | 940 |
| Germanium | 6326970 |
| Bismuth | 5359367 |
| Silicon | 5461123 |
| Boron | 5462311 |
| Aluminum | 5284271 |
| Scandium | 23937 |
| Yttrium | 23942 |
| Hafnium | 23934 |
| Niobium | 23926 |
| Tantalum | 938 |
| Molybdenum | 23938 |
| Tungsten | 23964 |
| Rhenium | 23953 |
| Ruthenium | 23945 |
| Rhodium | 23944 |
| Iridium | 23951 |
| Platinum | 23939 |
| Gold | 23985 |
| Mercury | 23931 |
| Potassium | 5462222 |
| Sodium | 5360545 |
| Lithium | 3028194 |
| Rubidium | 522798 |
| Cesium | 5357608 |
| Francium | 89544 |
| Beryllium | 929 |
| Magnesium | 5462224 |
| Strontium | 5359327 |
| Barium | 5284391 |
| Radium | 888 |
| Vanadium | 23990 |
| Chromium | 23976 |
| Technetium | 89551 |
| Osmium | 23946 |
| Tellurium | 5461019 |
| Selenium | 5460595 |
| Sulfur | 5362487 |
| Phosphorus | 5462309 |
| Arsenic | 5359596 |
| Bromine | 24408 |
| Chlorine | 312 |
| Fluorine | 14917 |
| Iodine | 807 |
| Astatine | 444 |
| Radon | 11637 |
| Xenon | 5462423 |
| Krypton | 5462388 |
| Argon | 23953 |
| Neon | 23950 |
| Helium | 23987 |
| Hydrogen | 13337351 |
| Nitrogen | 14778 |
| Oxygen | 977 |
| Carbon | 597899 |
| Tin | 1100 |
| Calcium | 5460341 |
| Europium | 62837 |
| Lutetium | 23938 |
| Ytterbium | 23943 |
| Neodymium | 23933 |
| Zirconium | 23947 |
| Iron | 23925 |
| Cobalt | 23930 |
| Copper | 23979 |
| Cerium(IV) oxide | 73543 |
| Strontium oxide | 14810 |
| Barium oxide | 14777 |
| Lead(II) oxide | 14827 |
| Magnesium oxide | 14792 |
| Aluminum oxide | 14769 |
| Silicon dioxide | 24261 |
| Boron nitride | 79042 |
| Gallium arsenide | 19293 |
| Indium phosphide | 6335342 |
| Cadmium sulfide (B99878) | 159495 |
| Zinc sulfide | 159518 |
| Cadmium selenide | 62649 |
| Zinc selenide | 62650 |
| Cadmium telluride | 62651 |
| Zinc telluride | 6335343 |
| Gallium nitride | 68481 |
| Aluminum nitride | 90467 |
| Indium nitride | 87796 |
| Gallium phosphide | 14800 |
| Aluminum phosphide | 14770 |
| Indium antimonide | 14811 |
| Gallium antimonide | 14799 |
| Aluminum antimonide | 6335344 |
| Bismuth telluride | 6335345 |
| Lead sulfide | 14828 |
| Lead selenide | 62652 |
| Lead telluride | 62653 |
| Tin sulfide | 6335346 |
| Tin selenide | 82900 |
| Tin telluride | 82901 |
| Germanium telluride | 82902 |
| Molybdenum disulfide | 14823 |
| Tungsten disulfide | 14824 |
| Niobium disulfide | 82903 |
| Tantalum disulfide | 82904 |
| Titanium disulfide | 82905 |
| Vanadium disulfide | 82906 |
| Hafnium disulfide | 82907 |
| Zirconium disulfide | 82908 |
| Rhenium disulfide | 82909 |
| Molybdenum diselenide | 82910 |
| Tungsten diselenide | 82911 |
| Niobium diselenide | 82912 |
| Tantalum diselenide | 82913 |
| Titanium diselenide | 82914 |
| Vanadium diselenide | 82915 |
| Hafnium diselenide | 82916 |
| Zirconium diselenide | 82917 |
| Rhenium diselenide | 82918 |
| Molybdenum ditelluride | 82919 |
| Tungsten ditelluride | 82920 |
| Niobium ditelluride | 82921 |
| Tantalum ditelluride | 82922 |
| Titanium ditelluride | 82923 |
| Vanadium ditelluride | 82924 |
| Hafnium ditelluride | 82925 |
| Zirconium ditelluride | 82926 |
| Rhenium ditelluride | 82927 |
| Platinum disulfide | 82928 |
| Palladium disulfide | 82929 |
| Nickel disulfide | 82930 |
| Iron disulfide | 82931 |
| Cobalt disulfide | 82932 |
| Copper disulfide | 82933 |
| Silver sulfide | 23963 |
| Gold sulfide | 82934 |
| Mercury sulfide | 14830 |
| Potassium chloride | 4873 |
| Sodium chloride | 5234 |
| Lithium fluoride | 5284365 |
| Calcium fluoride | 5284364 |
| Magnesium fluoride | 14788 |
| Barium fluoride | 14776 |
| Strontium fluoride | 14809 |
| Lead fluoride | 14826 |
| Lanthanum fluoride | 14812 |
| Cerium fluoride | 14813 |
| Yttrium fluoride | 14814 |
| Scandium fluoride | 14815 |
| Aluminum fluoride | 14768 |
| Gallium fluoride | 14798 |
| Indium fluoride | 14801 |
| Thallium fluoride | 14802 |
| Bismuth fluoride | 14803 |
| Iron fluoride | 14804 |
| Cobalt fluoride | 14805 |
| Nickel fluoride | 14806 |
| Copper fluoride | 14807 |
| Silver fluoride | 14808 |
| Zinc fluoride | 14816 |
| Cadmium fluoride | 14817 |
| Mercury fluoride | 14818 |
| Tin fluoride | 14819 |
| Lead chloride | 14820 |
| Tin chloride | 14821 |
| Zinc chloride | 3007855 |
| Cadmium chloride | 14822 |
| Mercury chloride | 24085 |
| Copper chloride | 14825 |
| Nickel chloride | 14829 |
| Cobalt chloride | 7791-13-1 |
| Iron chloride | 7758-94-3 |
| Manganese chloride | 7773-01-5 |
| Chromium chloride | 10025-73-7 |
| Vanadium chloride | 7632-51-1 |
| Titanium chloride | 7705-07-9 |
| Zirconium chloride | 10026-11-6 |
| Hafnium chloride | 13499-05-3 |
| Niobium chloride | 10026-12-7 |
| Tantalum chloride | 7721-01-9 |
| Molybdenum chloride | 10241-05-1 |
| Tungsten chloride | 13283-01-7 |
| Rhenium chloride | 13569-63-6 |
| Ruthenium chloride | 10049-08-8 |
| Rhodium chloride | 10049-07-7 |
| Palladium chloride | 7647-10-1 |
| Iridium chloride | 10025-83-9 |
| Platinum chloride | 13454-96-1 |
| Gold chloride | 13453-07-1 |
| Silver chloride | 7783-90-6 |
| Thallium chloride | 7791-12-0 |
| Indium chloride | 10025-82-8 |
| Gallium chloride | 13450-90-3 |
| Aluminum chloride | 7446-70-0 |
| Beryllium chloride | 7787-47-5 |
| Magnesium chloride | 7786-30-3 |
| Strontium chloride | 10476-85-4 |
| Barium chloride | 10361-37-2 |
| Radium chloride | 10025-66-8 |
| Cesium chloride | 7647-17-8 |
| Rubidium chloride | 7791-11-9 |
| Sodium fluoride | 7681-49-4 |
| Potassium fluoride | 7789-23-3 |
| Rubidium fluoride | 13446-74-7 |
| Cesium fluoride | 13400-13-0 |
| Lithium chloride | 7447-41-8 |
| Beryllium fluoride | 7787-49-7 |
| Strontium bromide | 10476-81-0 |
| Barium bromide | 10553-31-8 |
| Radium bromide | 10031-23-9 |
| Calcium bromide | 7789-41-5 |
| Magnesium bromide | 7789-48-2 |
| Beryllium bromide | 7787-46-4 |
| Aluminum bromide | 7727-15-3 |
| Gallium bromide | 13450-88-9 |
| Indium bromide | 13465-09-3 |
| Thallium bromide | 7789-40-4 |
| Silver bromide | 7785-23-1 |
| Gold bromide | 10294-28-7 |
| Platinum bromide | 13455-00-0 |
| Iridium bromide | 10049-24-8 |
| Palladium bromide | 13444-96-7 |
| Rhodium bromide | 15608-29-4 |
| Ruthenium bromide | 14014-88-1 |
| Rhenium bromide | 13569-48-7 |
| Tungsten bromide | 13470-13-8 |
| Molybdenum bromide | 13446-52-3 |
| Niobium bromide | 13478-46-1 |
| Tantalum bromide | 13451-18-0 |
| Hafnium bromide | 13777-23-6 |
| Zirconium bromide | 13777-25-8 |
| Titanium bromide | 7789-68-6 |
| Vanadium bromide | 13470-26-3 |
| Chromium bromide | 10031-25-1 |
| Manganese bromide | 13446-03-2 |
| Iron bromide | 7789-46-0 |
| Cobalt bromide | 7789-43-7 |
| Nickel bromide | 13462-88-9 |
| Copper bromide | 7787-70-4 |
| Zinc bromide | 7699-45-8 |
| Cadmium bromide | 7789-42-6 |
| Mercury bromide | 7789-47-1 |
| Tin bromide | 13470-09-2 |
| Lead bromide | 10031-22-8 |
| Bismuth bromide | 7787-58-8 |
| Tellurium bromide | 13451-15-7 |
| Selenium bromide | 7789-52-8 |
| Arsenic bromide | 7784-33-0 |
| Phosphorus bromide | 7789-60-8 |
| Sulfur bromide | 13172-31-1 |
| Iodine monochloride | 7790-99-0 |
| Iodine trichloride | 865-44-1 |
| Iodine pentafluoride | 7783-66-6 |
| Iodine heptafluoride | 16921-96-3 |
| Bromine monochloride | 13863-41-7 |
| Bromine trifluoride | 7787-71-5 |
| Bromine pentafluoride | 7789-30-2 |
| Chlorine trifluoride | 7790-91-2 |
| Chlorine monofluoride | 7790-89-8 |
| Sulfur hexafluoride | 2551-62-4 |
| Selenium hexafluoride | 7783-79-1 |
| Tellurium hexafluoride | 7783-80-4 |
| Tungsten hexafluoride | 7783-82-6 |
| Rhenium hexafluoride | 10049-17-9 |
| Osmium hexafluoride | 13768-38-2 |
| Iridium hexafluoride | 7783-75-7 |
| Platinum hexafluoride | 13693-05-5 |
| Uranium hexafluoride | 7783-81-5 |
| Neptunium hexafluoride | 14521-34-7 |
| Plutonium hexafluoride | 13693-06-6 |
| Molybdenum hexafluoride | 7783-77-9 |
| Technetium hexafluoride | 14099-01-5 |
| Ruthenium hexafluoride | 13693-08-8 |
| Rhodium hexafluoride | 13693-07-7 |
| Xenon hexafluoride | 13693-09-9 |
| Xenon tetrafluoride | 13709-61-0 |
| Xenon difluoride | 13709-36-9 |
| Krypton difluoride | 13773-81-4 |
| Radon difluoride | 18972-24-2 |
| Carbon tetrafluoride | 75-73-0 |
| Silicon tetrafluoride | 7783-61-1 |
| Germanium tetrafluoride | 7783-58-6 |
| Tin tetrafluoride | 7783-62-2 |
| Lead tetrafluoride | 7783-59-7 |
| Nitrogen trifluoride | 7783-54-2 |
| Phosphorus trifluoride | 7783-55-3 |
| Arsenic trifluoride | 7784-35-2 |
| Antimony trifluoride | 7783-56-4 |
| Bismuth trifluoride | 7787-61-3 |
| Boron trifluoride | 7637-07-2 |
| Sulfur tetrafluoride | 7783-60-0 |
| Selenium tetrafluoride | 13465-66-2 |
| Tellurium tetrafluoride | 15192-26-4 |
| Carbon tetrachloride | 56-23-5 |
| Silicon tetrachloride | 10026-04-7 |
| Germanium tetrachloride | 10038-98-9 |
| Tin tetrachloride | 7646-78-8 |
| Lead tetrachloride | 13463-30-4 |
| Nitrogen trichloride | 10025-85-1 |
| Phosphorus trichloride | 7719-12-2 |
| Arsenic trichloride | 7784-34-1 |
| Antimony trichloride | 10025-91-9 |
| Bismuth trichloride | 7787-60-2 |
| Boron trichloride | 10294-34-5 |
| Carbon tetrabromide | 558-13-4 |
| Silicon tetrabromide | 7789-66-4 |
| Germanium tetrabromide | 13450-92-5 |
| Tin tetrabromide | 7789-67-5 |
| Lead tetrabromide | 13701-91-2 |
| Phosphorus tribromide | 7789-60-8 |
| Arsenic tribromide | 7784-33-0 |
| Antimony tribromide | 7789-61-9 |
| Bismuth tribromide | 7787-58-8 |
| Boron tribromide | 10294-33-4 |
| Carbon tetraiodide | 507-25-5 |
| Silicon tetraiodide | 13465-84-4 |
| Germanium tetraiodide | 13450-95-8 |
| Tin tetraiodide | 7790-47-8 |
| Lead tetraiodide | 13701-92-3 |
| Nitrogen triiodide | 13444-85-4 |
| Phosphorus triiodide | 13455-01-1 |
| Arsenic triiodide | 7784-45-4 |
| Antimony triiodide | 7790-44-5 |
| Bismuth triiodide | 7787-64-6 |
| Boron triiodide | 13517-10-7 |
| Methane | 74-82-8 |
| Ethane | 74-84-0 |
| Propane | 74-98-6 |
| Butane | 106-97-8 |
| Pentane | 109-66-0 |
| Hexane | 110-54-3 |
| Heptane | 142-82-5 |
| Octane | 111-65-9 |
| Nonane | 111-84-2 |
| Decane | 124-18-5 |
| Undecan | 1120-21-4 |
| Dodecane | 112-40-3 |
| Tridecane | 629-50-5 |
| Tetradecane | 629-59-4 |
| Pentadecane | 629-62-9 |
| Hexadecane | 544-76-3 |
| Heptadecane | 629-78-7 |
| Octadecane | 593-45-3 |
| Nonadecane | 629-92-5 |
| Eicosane | 112-95-8 |
| Heneicosane | 629-94-7 |
| Docosane | 629-97-0 |
| Tricosane | 638-67-5 |
| Tetracosane | 646-31-1 |
| Pentacosane | 629-99-2 |
| Hexacosane | 630-01-3 |
| Heptacosane | 593-49-7 |
| Octacosane | 630-02-4 |
| Nonacosane | 630-03-5 |
| Triacontane | 638-68-6 |
| Hentriacontane | 630-04-6 |
| Dotriacontane | 544-85-4 |
| Tritriacontane | 630-05-7 |
| Tetratriacontane | 14167-59-0 |
| Pentatriacontane | 630-07-9 |
| Hexatriacontane | 630-06-8 |
| Heptatriacontane | 7194-84-5 |
| Octatriacontane | 7194-85-6 |
| Nonatriacontane | 7194-86-7 |
| Tetracontane | 4181-95-7 |
| Ethylene (B1197577) | 74-85-1 |
| Propylene | 115-07-1 |
| Butene | 25167-67-3 |
| Pentene | 25377-72-4 |
| Hexene | 25264-93-1 |
| Heptene | 25339-56-4 |
| Octene | 25377-83-7 |
| Nonene | 27215-95-8 |
| Decene | 25339-57-5 |
| Acetylene | 74-86-2 |
| Propyne | 74-99-7 |
| Butyne | 25339-58-6 |
| Pentyne | 25339-59-7 |
| Hexyne | 25339-60-0 |
| Heptyne | 25339-61-1 |
| Octyne | 25339-62-2 |
| Nonyne | 25339-63-3 |
| Decyne | 25339-64-4 |
| Benzene | 71-43-2 |
| Toluene | 108-88-3 |
| Xylene | 1330-20-7 |
| Ethylbenzene | 100-41-4 |
| Cumene | 98-82-8 |
| Styrene | 100-42-5 |
| Naphthalene | 91-20-3 |
| Anthracene | 120-12-7 |
| Phenanthrene | 85-01-8 |
| Pyrene | 129-00-0 |
| Chrysene | 218-01-9 |
| Perylene | 198-55-0 |
| Coronene | 191-07-1 |
| Methanol | 67-56-1 |
| Ethanol (B145695) | 64-17-5 |
| Propanol | 71-23-8 |
| Butanol | 71-36-3 |
| Pentanol | 71-41-0 |
| Hexanol | 111-27-3 |
| Heptanol | 111-70-6 |
| Octanol | 111-87-5 |
| Nonanol | 143-08-8 |
| Decanol | 112-30-1 |
| Phenol | 108-95-2 |
| Cresol | 1319-77-3 |
| Catechol | 120-80-9 |
| Resorcinol | 108-46-3 |
| Hydroquinone | 123-31-9 |
| Pyrogallol | 87-66-1 |
| Phloroglucinol | 108-73-6 |
| Formaldehyde (B43269) | 50-00-0 |
| Acetaldehyde | 75-07-0 |
| Propionaldehyde | 123-38-6 |
| Butyraldehyde | 123-72-8 |
| Valeraldehyde | 110-62-3 |
| Benzaldehyde | 100-52-7 |
| Acetone | 67-64-1 |
| Butanone | 78-93-3 |
| Pentanone | 107-87-9 |
| Hexanone | 591-78-6 |
| Acetophenone | 98-86-2 |
| Benzophenone | 119-61-9 |
| Formic acid | 64-18-6 |
| Acetic acid | 64-19-7 |
| Propionic acid | 79-09-4 |
| Butyric acid | 107-92-6 |
| Valeric acid | 109-52-4 |
| Benzoic acid | 65-85-0 |
| Oxalic acid | 144-62-7 |
| Malonic acid | 141-82-2 |
| Succinic acid | 110-15-6 |
| Glutaric acid | 110-94-1 |
| Adipic acid | 124-04-9 |
| Phthalic acid | 88-99-3 |
| Isophthalic acid | 121-91-5 |
| Terephthalic acid | 100-21-0 |
| Methylamine | 74-89-5 |
| Ethylamine | 75-04-7 |
| Propylamine | 107-10-8 |
| Aniline | 62-53-3 |
| Pyridine | 110-86-1 |
| Pyrrole | 109-97-7 |
| Furan | 110-00-9 |
| Thiophene | 110-02-1 |
| Imidazole | 288-32-4 |
| Oxazole | 288-42-6 |
| Thiazole | 288-47-1 |
| Pyrazole | 288-13-1 |
| Isoxazole | 288-14-2 |
| Isothiazole | 288-16-4 |
| Pyridazine | 289-80-5 |
| Pyrimidine | 289-95-2 |
| Pyrazine | 290-37-9 |
| Triazine | 290-87-9 |
| Quinoline | 91-22-5 |
| Isoquinoline | 119-65-3 |
| Cinnoline | 253-66-7 |
| Phthalazine | 253-52-1 |
| Quinazoline | 253-82-7 |
| Quinoxaline | 91-19-0 |
| Indole | 120-72-9 |
| Isoindole | 270-68-8 |
| Indolizine | 274-40-8 |
| Purine | 120-73-0 |
| Pteridine | 91-18-9 |
| Carbazole | 86-74-8 |
| Phenazine | 92-82-0 |
| Phenoxazine | 135-67-1 |
| Phenothiazine | 92-84-2 |
| Acridine | 260-94-6 |
| Perimidine | 262-12-4 |
| Phenanthridine | 229-87-8 |
| Phenanthroline | 66-71-7 |
| Caffeine | 58-08-2 |
| Theobromine | 83-67-0 |
| Theophylline | 58-55-9 |
| Uric acid | 69-93-2 |
| Xanthine | 69-89-6 |
| Guanine | 73-40-5 |
| Adenine | 73-24-5 |
| Cytosine | 71-30-7 |
| Thymine | 65-71-4 |
| Uracil | 66-22-8 |
| Glycine | 56-40-6 |
| Alanine | 56-41-7 |
| Valine | 72-18-4 |
| Leucine | 61-90-5 |
| Isoleucine | 73-32-5 |
| Proline | 147-85-3 |
| Phenylalanine | 63-91-2 |
| Tyrosine | 60-18-4 |
| Tryptophan | 73-22-3 |
| Serine | 56-45-1 |
| Threonine | 72-19-5 |
| Cysteine | 52-90-4 |
| Methionine | 63-68-3 |
| Asparagine | 70-47-3 |
| Glutamine | 56-85-9 |
| Aspartic acid | 56-84-8 |
| Glutamic acid | 56-86-0 |
| Lysine | 56-87-1 |
| Arginine | 74-79-3 |
| Histidine | 71-00-1 |
| Glucose | 50-99-7 |
| Fructose | 57-48-7 |
| Galactose | 59-23-4 |
| Mannose | 3458-28-4 |
| Ribose | 50-69-1 |
| Deoxyribose | 533-67-5 |
| Sucrose | 57-50-1 |
| Lactose | 63-42-3 |
| Maltose | 69-79-4 |
| Starch | 9005-25-8 |
| Cellulose | 9004-34-6 |
| Glycogen | 9005-79-2 |
| Chitin | 1398-61-4 |
| Lignin | 9005-53-2 |
| DNA | 9007-49-2 |
| RNA | 63231-63-0 |
| ATP | 56-65-5 |
| ADP | 58-64-0 |
| AMP | 61-19-8 |
| NAD | 53-84-9 |
| NADP | 53-59-8 |
| FAD | 146-14-5 |
| FMN | 146-17-8 |
| Coenzyme A | 85-61-0 |
| Vitamin A | 11103-57-4 |
| Vitamin B1 | 67-03-8 |
| Vitamin B2 | 83-88-5 |
| Vitamin B3 | 59-67-6 |
| Vitamin B5 | 137-08-6 |
| Vitamin B6 | 65-23-6 |
| Vitamin B7 | 58-85-5 |
| Vitamin B9 | 59-30-3 |
| Vitamin B12 | 68-19-9 |
| Vitamin C | 50-81-7 |
| Vitamin D | 1406-16-2 |
| Vitamin E | 1406-18-4 |
| Vitamin K | 12001-79-5 |
| Cholesterol | 57-88-5 |
| Testosterone | 58-22-0 |
| Estradiol | 50-28-2 |
| Progesterone | 57-83-0 |
| Cortisol | 50-23-7 |
| Aldosterone | 52-39-1 |
| Insulin | 9004-10-8 |
| Glucagon | 9007-92-5 |
| Hemoglobin | 9008-02-0 |
| Myoglobin | 9047-06-7 |
| Cytochrome c | 9007-43-6 |
| Albumin | 9048-46-8 |
| Fibrinogen | 9001-32-5 |
| Thrombin | 9002-04-4 |
| Trypsin | 9002-07-7 |
| Chymotrypsin | 9004-07-3 |
| Pepsin | 9001-75-6 |
| Amylase | 9000-90-2 |
| Lipase | 9001-62-1 |
| Catalase | 9001-05-2 |
| Peroxidase | 9003-99-0 |
| Superoxide (B77818) dismutase | 9054-89-1 |
| Lysozyme | 9001-63-2 |
| Penicillin | 1406-05-9 |
| Streptomycin | 57-92-1 |
| Tetracycline | 60-54-8 |
| Erythromycin | 114-07-8 |
| Aspirin | 50-78-2 |
| Paracetamol | 103-90-2 |
| Ibuprofen | 15687-27-1 |
| Morphine | 57-27-2 |
| Codeine | 76-57-3 |
| Heroin | 561-27-3 |
| Cocaine | 50-36-2 |
| Nicotine | 54-11-5 |
| Ethanolamine | 141-43-5 |
| Diethylamine | 109-89-7 |
| Triethylamine | 121-44-8 |
| Dimethyl sulfoxide | 67-68-5 |
| N,N-Dimethylformamide | 68-12-2 |
| Acetonitrile | 75-05-8 |
| Tetrahydrofuran | 109-99-9 |
| Dioxane | 123-91-1 |
| Diethyl ether | 60-29-7 |
| Chloroform | 67-66-3 |
| Dichloromethane | 75-09-2 |
| Carbon disulfide | 75-15-0 |
| Nitromethane | 75-52-5 |
| Nitrobenzene | 98-95-3 |
| Anisole | 100-66-3 |
| Thioanisole | 100-68-5 |
| Thiophenol | 108-98-5 |
| Benzyl alcohol | 100-51-6 |
| Benzyl chloride | 100-44-7 |
| Benzoyl chloride | 98-88-4 |
| Acetic anhydride | 108-24-7 |
| Phosgene | 75-44-5 |
| Cyanogen | 460-19-5 |
| Hydrogen cyanide | 74-90-8 |
| Sodium cyanide | 143-33-9 |
| Potassium cyanide | 151-50-8 |
| Sodium azide | 26628-22-8 |
| Hydrazine | 302-01-2 |
| Hydroxylamine | 7803-49-8 |
| Nitric acid | 7697-37-2 |
| Sulfuric acid | 7664-93-9 |
| Phosphoric acid | 7664-38-2 |
| Perchloric acid | 7601-90-3 |
| Hydrobromic acid | 10035-10-6 |
| Hydroiodic acid | 10034-85-2 |
| Hydrofluoric acid | 7664-39-3 |
| Sodium hydroxide (B78521) | 1310-73-2 |
| Potassium hydroxide | 1310-58-3 |
| Calcium hydroxide | 1305-62-0 |
| Barium hydroxide | 17194-00-2 |
| Ammonia solution | 1336-21-6 |
| Sodium carbonate | 497-19-8 |
| Potassium carbonate | 584-08-7 |
| Sodium bicarbonate | 144-55-8 |
| Potassium bicarbonate | 298-14-6 |
| Sodium sulfate | 7757-82-6 |
| Potassium sulfate | 7778-80-5 |
| Magnesium sulfate | 7487-88-9 |
| Calcium sulfate | 7778-18-9 |
| Barium sulfate | 7727-43-7 |
| Aluminum sulfate | 10043-01-3 |
| Iron(II) sulfate | 7720-78-7 |
| Iron(III) sulfate | 10028-22-5 |
| Copper(II) sulfate | 7758-98-7 |
| Zinc sulfate | 7733-02-0 |
| Silver nitrate | 7761-88-8 |
| Lead(II) nitrate | 10099-74-8 |
| Mercury(II) nitrate | 10045-94-0 |
| Sodium phosphate | 7601-54-9 |
| Potassium phosphate | 7778-77-0 |
| Calcium phosphate | 7758-87-4 |
| Ammonium chloride | 12125-02-9 |
| Ammonium nitrate | 6484-52-2 |
| Ammonium sulfate | 7783-20-2 |
| Urea | 57-13-6 |
| Thiourea | 62-56-6 |
| Guanidinium chloride | 50-01-1 |
| Hydrogen peroxide | 7722-84-1 |
| Ozone | 10028-15-6 |
| Chlorine dioxide | 10049-04-4 |
| Sodium hypochlorite | 7681-52-9 |
| Potassium permanganate | 7722-64-7 |
| Potassium dichromate | 7778-50-9 |
| Sodium dichromate | 10588-01-9 |
| Chromium trioxide | 1333-82-0 |
| Osmium tetroxide | 20816-12-0 |
| Ruthenium tetroxide | 20427-56-9 |
| Lithium aluminum hydride | 16853-85-3 |
| Sodium borohydride | 16940-66-2 |
| Grignard reagent | 2084-38-0 |
| Organolithium reagent | 592-02-9 |
| Gilman reagent | 19533-55-6 |
| Wittig reagent | 100-99-2 |
| Diazomethane | 334-88-3 |
| N-Bromosuccinimide | 128-08-5 |
| N-Chlorosuccinimide | 128-09-6 |
| N-Iodosuccinimide | 516-12-1 |
| Dicyclohexylcarbodiimide | 538-75-0 |
| 2,4-Dinitrophenylhydrazine | 119-26-6 |
| Triphenylphosphine | 603-35-0 |
| Tri-n-butyltin hydride | 688-73-3 |
| m-Chloroperoxybenzoic acid | 937-14-4 |
| Periodic acid | 10450-60-9 |
| Lead tetraacetate | 546-67-8 |
| Selenium dioxide | 7446-08-4 |
| Jones reagent | 143-33-9 |
| Collins reagent | 20427-56-9 |
| PCC | 25427-56-9 |
| PDC | 25427-56-9 |
| Swern oxidation | 25427-56-9 |
| Dess-Martin periodinane | 87413-09-0 |
| TEMPO | 2564-83-2 |
| Raney nickel | 7440-02-0 |
| Lindlar catalyst | 7440-06-4 |
| Wilkinson's catalyst | 14694-95-2 |
| Grubbs' catalyst | 172222-30-9 |
| Ziegler-Natta catalyst | 9002-88-4 |
| Fenton's reagent | 7720-78-7 |
| Chromic acid | 7738-94-5 |
| Nitrous acid | 7782-77-6 |
| Hypochlorous acid | 7790-92-3 |
| Chlorous acid | 13898-47-0 |
| Chloric acid | 7790-93-4 |
| Bromous acid | 37466-04-7 |
| Bromic acid | 7789-31-3 |
| Perbromic acid | 19257-94-2 |
| Iodous acid | 13465-35-5 |
| Iodic acid | 7782-68-5 |
| Periodic acid | 10450-60-9 |
| Sulfurous acid | 7782-99-2 |
| Selenous acid | 7783-00-8 |
| Selenic acid | 7783-08-6 |
| Tellurous acid | 10049-23-7 |
| Telluric acid | 7803-68-1 |
| Phosphorous acid | 13598-36-2 |
| Hypophosphorous acid | 6303-21-5 |
| Arsenous acid | 13464-58-9 |
| Arsenic acid | 7778-39-4 |
| Carbonic acid | 463-79-6 |
| Silicic acid | 7699-41-4 |
| Boric acid | 10043-35-3 |
| Cyanic acid | 420-05-3 |
| Isocyanic acid | 75-13-8 |
| Thiocyanic acid | 463-56-9 |
| Isothiocyanic acid | 3129-91-7 |
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Advanced Electrochemical Characterization for Device Integration
The integration of this compound (CaSnO₃) into functional electronic and electrochemical devices necessitates a thorough understanding of its electrical and ionic transport properties. Advanced electrochemical characterization techniques are employed to probe the fundamental processes occurring at the electrode-electrolyte interface and within the bulk material. These methods are crucial for evaluating the performance of CaSnO₃ in applications such as sensors, catalysts, and energy storage systems.
Cyclic Voltammetry and Differential Pulse Voltammetry
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electroanalytical techniques used to investigate the electrochemical behavior of materials like this compound. These methods provide insights into redox processes, reaction kinetics, and the electrocatalytic activity of the material.
In a study utilizing stone-shaped CaSnO₃ nanoparticles, CV and DPV were employed to assess the material's efficacy as an electrocatalyst for the detection of the photographic developing agent, metol (B52040). acs.org The CaSnO₃, when modifying a glassy carbon electrode, demonstrated significantly enhanced electrocatalytic activity compared to a bare electrode. This was evidenced by a more pronounced redox peak response in the voltammograms. acs.org
The DPV results, in particular, highlighted the sensor's high performance. Key findings from the research on the CaSnO₃-modified electrode include: acs.org
A wide linear detection range: 0.01 to 123 µM.
A low limit of detection: 0.003 µM.
Appreciable sensitivity towards metol detection.
These findings underscore the ability of voltammetric techniques to quantify the performance enhancements offered by CaSnO₃ nanostructures in sensing applications. The sharp, well-defined peaks obtained in DPV allow for high sensitivity and selectivity, which are critical for the development of practical electrochemical sensors. acs.org Similar methodologies have been applied to other perovskite oxides, such as barium stannate (BaSnO₃), for detecting various pharmaceutical compounds, confirming the utility of these techniques in characterizing the electrochemical activity of stannate-based perovskites. bohrium.com
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Efficacy
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the resistive and capacitive properties of an electrochemical system. By applying a small amplitude AC potential over a range of frequencies, EIS can deconstruct the various processes occurring at the electrode-electrolyte interface, such as charge transfer, ion diffusion, and double-layer capacitance.
For materials like CaSnO₃, EIS is particularly valuable for evaluating charge transfer efficacy. The resulting data is often presented as a Nyquist plot, where the imaginary component of impedance is plotted against the real component. A typical Nyquist plot for a modified electrode may feature a semicircle at high frequencies and a straight line at low frequencies. acs.org
The diameter of the high-frequency semicircle corresponds to the charge-transfer resistance (Rct) . A smaller Rct value indicates more efficient electron transfer during redox reactions, a desirable characteristic for catalysts and electrode materials. acs.orgmdpi.com
The intercept of the plot with the real axis at high frequency provides the bulk or solution resistance (Rb) . mdpi.com
The low-frequency region provides information on diffusion-limited processes. acs.org
Current-Voltage (I-V) Characteristics for Electrical Response
Current-Voltage (I-V) characteristic measurements are fundamental for determining the electrical response of a material and the performance of devices fabricated from it. These measurements reveal information about conductivity, contact resistance, and the presence of any rectifying (diode-like) or non-linear behavior.
For semiconductor materials like CaSnO₃ and its components, I-V curves can confirm their electrical nature. For example, I-V measurements on single tin oxide (SnO₂) nanowires have demonstrated classic semiconducting behavior, where electrical resistance decreases as the temperature increases. semanticscholar.org The establishment of good ohmic (linear I-V) contact is crucial for many sensor applications, as it ensures that the measured response is due to the sensing material itself and not dominated by contact resistance. semanticscholar.org
In the context of device applications, I-V characteristics are used to evaluate performance metrics.
In photovoltaic applications, I-V curves measured under illumination are used to determine key parameters like open-circuit voltage (Voc), short-circuit current (Isc), and power-conversion efficiency. Studies on related perovskites like calcium-doped bismuth ferrite (B1171679) (BFO) and calcium titanium oxide (CaTiO₃) show how I-V measurements under illumination reveal significant photovoltaic effects. scispace.comutm.my
In varistors, non-linear I-V characteristics are the desired property, and measurements on doped SnO₂ have shown highly non-linear curves, which are essential for overvoltage protection. researchgate.net
In Organic Light-Emitting Diodes (OLEDs), I-V characteristics help determine the turn-on voltage and hole-injection efficiency of anode materials, which can include layers of metal oxides like SnO₂.
The I-V characteristics of CaSnO₃ are therefore critical for understanding its fundamental electrical properties and for assessing its suitability and performance in various electronic devices.
Hall Effect Measurements for Charge Carrier Analysis
Hall effect measurements are a standard method for determining the primary type of charge carriers (n-type electrons or p-type holes), their concentration, and their mobility in a semiconductor material. This analysis is crucial for understanding the electronic transport properties of materials like this compound and for tailoring them for specific electronic applications.
The measurement typically involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage. From this, key parameters can be calculated:
Charge Carrier Concentration (n or p): The number of free electrons or holes per unit volume.
Charge Carrier Mobility (μ): A measure of how easily charge carriers move through the material under the influence of an electric field.
Resistivity (ρ): The material's intrinsic resistance to electrical current flow.
Studies on related materials demonstrate the utility of this technique. For instance, Hall effect measurements on Ca-doped copper(I) oxide thin films showed that calcium doping led to a significant increase in charge carrier concentration (from 2.99 × 10¹⁶ cm⁻³ to 8.48 × 10¹⁶ cm⁻³) while causing a decrease in carrier mobility (from 3.44 cm²/(Vs) to 1.55 cm²/(Vs)). mdpi.com Similarly, measurements on amorphous Ca-Zn-N thin films revealed n-type conductivity with remarkably high mobilities (up to 70 cm² V⁻¹ s⁻¹) and tunable charge carrier concentrations, highlighting their potential for optoelectronic applications. rsc.org
| Material | Dopant | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) | Reference |
|---|---|---|---|---|---|
| Copper(I) Oxide | None (Reference) | 2.99 × 10¹⁶ | 3.44 | 60.7 | mdpi.com |
| Copper(I) Oxide | 4 wt% Calcium | 8.48 × 10¹⁶ | 1.55 | 47.4 | mdpi.com |
| Ca-Zn-N | Varying Zn content | ~10¹⁷ - 10¹⁹ | 5 - 70 | - | rsc.org |
For CaSnO₃, Hall effect measurements would be essential to determine its intrinsic carrier concentration and mobility, and to understand how these properties are affected by synthesis conditions, nanostructuring, and intentional doping, thereby guiding its development for electronic applications.
Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET) Method)
The specific surface area and porosity of a material are critical parameters that significantly influence its performance in applications involving surface interactions, such as catalysis, adsorption, and sensing. The Brunauer–Emmett–Teller (BET) method is a widely used analytical technique for determining the specific surface area of materials by measuring the physical adsorption of a gas (commonly nitrogen) on the material's surface.
The analysis involves exposing a degassed sample to increasing partial pressures of an adsorbate gas at a constant, low temperature (typically that of liquid nitrogen). The amount of gas adsorbed at different pressures is used to generate an adsorption-desorption isotherm. The BET theory is then applied to the isotherm data to calculate the amount of gas required to form a monolayer on the surface, from which the specific surface area is determined.
A study on a ternary tin-doped titanium dioxide/calcium oxide (Sn-TiO₂/CaO) composite utilized the BET technique to characterize its surface properties. rsc.org The analysis revealed a Type III isotherm, which is characteristic of weak interactions between the adsorbate gas and the adsorbent material. rsc.org The pore size distribution can also be determined from the isotherm data using methods like the Barrett-Joyner-Halenda (BJH) analysis. For materials with very low surface areas, alternative methods such as water adsorption have also been employed. core.ac.uk For instance, calcium oxide produced by calcination has been shown to exhibit relatively low specific surface areas, typically below 10 m²/g. core.ac.uk
| Parameter | Value | Reference |
|---|---|---|
| BET Surface Area | 9.8 m²/g | rsc.org |
| Pore Volume | 0.041 cm³/g | rsc.org |
| Pore Size | 16.7 nm | rsc.org |
Characterizing the surface area and porosity of CaSnO₃ materials and nanostructures via the BET method is essential for optimizing their design for applications where a high surface area is advantageous for enhancing reaction rates and interaction efficiency.
Defect Chemistry and Doping Strategies in Calcium Tin Oxide Systems
Extrinsic Doping for Modulating Functional Behavior
Extrinsic doping involves intentionally introducing impurity atoms into the CaSnO₃ lattice to alter its properties in a controlled manner. This is a primary strategy for tuning the material's conductivity for electronic device applications.
Historically, CaSnO₃ was considered "undopable" due to difficulties in achieving stable and predictable conductivity. americanelements.comscribd.com However, recent advances have demonstrated successful n-type doping, which increases the concentration of free electrons. The most effective approach involves substituting the divalent Ca²⁺ ions with trivalent rare-earth ions.
Lanthanum (La³⁺) has been established as a robust n-type dopant for CaSnO₃. americanelements.comscribd.comfishersci.ca By substituting La onto the Ca site (La_Ca), each La atom donates an extra electron to the conduction band, increasing the material's conductivity. This substitution has been achieved using techniques like hybrid molecular beam epitaxy, leading to phase-pure, stoichiometric films. americanelements.comscribd.com Doping with La has yielded free electron concentrations ranging from 3.3 × 10¹⁹ cm⁻³ to 1.6 × 10²⁰ cm⁻³, with a notable room-temperature mobility of 42 cm² V⁻¹ s⁻¹. americanelements.comscribd.comfishersci.ca
Another successful n-type dopant is Neodymium (Nd³⁺). americanelements.com When Nd³⁺ is incorporated into the CaSnO₃ lattice, it also substitutes for Ca²⁺, leading to an expansion of the lattice and presumably an increase in n-type charge carriers. americanelements.com
A key challenge in n-type doping of CaSnO₃ is charge compensation. nih.gov The additional positive charge from the dopant can be compensated by the formation of native acceptor defects, such as cation vacancies (e.g., Vca), which trap the donated electrons and reduce the doping efficiency. This issue is more pronounced in CaSnO₃ compared to other stannates like BaSnO₃. nih.gov To overcome this, strategies such as carrying out synthesis and annealing under oxygen-poor (cation-rich) conditions can be employed to suppress the formation of these compensating defects. nih.gov
Research Findings on N-type Lanthanum-Doped Calcium Tin Oxide
| Dopant | Achieved Electron Concentration (n₃D) | Maximum Room-Temperature Mobility | Key Observation | Reference |
|---|---|---|---|---|
| Lanthanum (La) | 3.3 × 10¹⁹ cm⁻³ to 1.6 × 10²⁰ cm⁻³ | 42 cm² V⁻¹ s⁻¹ at n₃D = 3.3 × 10¹⁹ cm⁻³ | Robust and predictable n-type doping achieved via hybrid molecular beam epitaxy. | americanelements.comscribd.comfishersci.ca |
Achieving p-type conductivity (dominated by positive charge carriers or "holes") in CaSnO₃ is significantly more challenging than n-type doping. This difficulty is common among many wide-band-gap oxides. The primary obstacle is that the energy required to form native donor defects, like oxygen vacancies, is often low. These native defects act as compensation centers, annihilating the holes introduced by p-type (acceptor) dopants.
General strategies for attempting p-type doping in similar oxides, like CaO, suggest that O-rich growth conditions are necessary to suppress the formation of compensating oxygen vacancies. wikipedia.org However, even under these conditions, other defects or impurities (like hydrogen) can still hinder effective p-type doping. wikipedia.org
The concentration of the dopant is a critical parameter that must be precisely controlled to optimize material performance. The effect is generally not linear; performance tends to improve up to an optimal doping level, after which it can degrade.
In the case of La-doped CaSnO₃, increasing the dopant concentration leads to a higher free electron concentration. americanelements.comscribd.comfishersci.ca However, electron mobility, a measure of how quickly an electron can move through the material, tends to decrease at very high doping levels. This decrease is often attributed to increased scattering from the ionized dopant atoms and other induced defects. The highest mobility of 42 cm² V⁻¹ s⁻¹ was observed at a lower electron concentration of 3.3 × 10¹⁹ cm⁻³, not at the highest concentration. americanelements.comscribd.comfishersci.ca
This trend of an optimal concentration is observed across various doped oxide systems.
In Ca-doped SnO₂, a 5 wt% calcium loading resulted in the highest sensor response. fishersci.sewikipedia.org
In transition-metal-doped CaO, the optimal concentration for catalytic activity was found in a narrow range of 0.04-0.10 atom%. americanelements.com
For Indium Tin Oxide (ITO), a widely used transparent conductor, it is known that doping beyond about 6% tin degrades its optoelectronic properties. nih.gov
Exceeding the optimal doping concentration can lead to several detrimental effects, including the formation of secondary phases, increased lattice strain, and the generation of performance-limiting defects. americanelements.comquora.com For instance, in Ca-doped SnO₂, once the solubility limit of Ca in the SnO₂ lattice is surpassed, a separate CaO phase begins to form at the grain boundaries. fishersci.se Therefore, careful optimization of the dopant concentration is essential for maximizing the functional performance of CaSnO₃ systems.
Effect of Doping Concentration on Material Properties
| Material System | Dopant | Optimal Concentration/Range | Effect on Performance | Reference |
|---|---|---|---|---|
| CaSnO₃ | Lanthanum (La) | ~3.3 × 10¹⁹ cm⁻³ (for mobility) | Highest mobility observed at lower end of tested doping range. | americanelements.comscribd.com |
| SnO₂ | Calcium (Ca) | 5 wt% | Highest sensor response. | fishersci.sewikipedia.org |
| CaO | Transition Metals (Mn, Ni, Zn) | 0.04-0.10 atom% | Maximum increase in catalytic selectivity. | americanelements.com |
| HfO₂ | Calcium (Ca) | 4.8 mol. % - 6.7 mol. % | Optimal range for stabilizing ferroelectric phase; overdoping degrades properties. | quora.com |
P-type Doping Considerations for this compound and its Composites
Grain Boundary Engineering and Surface Functionalization
The performance and stability of devices utilizing this compound (CaSnO3) are intrinsically linked to the material's microstructure, particularly the characteristics of its grain boundaries and surfaces. Grain boundary engineering and surface functionalization are therefore critical strategies to tailor the properties of CaSnO3 ceramics and films for specific applications.
Surface Functionalization involves modifying the surface of CaSnO3 to alter its chemical and physical properties for improved performance and biocompatibility. wikidata.orglabsolu.ca This can be achieved by introducing various functional groups (e.g., amino, hydroxyl, carboxyl) to the surface. auctoresonline.org These modifications can influence surface charge, hydrophilicity, and chemical reactivity. auctoresonline.org For CaSnO3 and related oxide ceramics, methods like milling in the presence of a surfactant have been studied to control the distribution of donor-acceptor sites on the surface. researchgate.net Such modifications are crucial for applications in sensors and catalysts where surface interactions are paramount. auctoresonline.org For instance, the functionalization of CaSnO3 nanomaterials can be tailored for applications in electrochemical energy storage, where the surface potential and porosity play a significant role. researchgate.net The process often involves chemical synthesis or modification steps to attach specific molecules or functional groups to the nanoparticle surface. labsolu.ca
Table 1: Effects of CaSnO3 Modification on Grain Size in BNKT Ceramics
| CSO Content (x) | Average Grain Size (μm) |
| 0.00 | 1.21 |
| 0.04 | 1.56 |
Data sourced from a study on CaSnO3 doped 0.99Bi0.5(Na0.8K0.2)0.5TiO3–0.01Bi(Mg2/3Nb1/3)O3 ceramics. uni.lu
Defect Passivation Strategies for Enhanced Device Performance
Defects within the crystal lattice and at the grain boundaries of this compound can act as charge trapping centers, leading to non-radiative recombination and degradation of device performance. mdpi.commdpi.com Defect passivation is a crucial strategy to mitigate these detrimental effects, thereby enhancing efficiency and stability. mdpi.comrsc.org
In tin-based oxide systems, common defects include oxygen vacancies and undercoordinated tin atoms, which create states within the band gap. wikipedia.org Passivation strategies aim to neutralize these defects either chemically or physically. One approach involves the introduction of passivating agents that can bond with the defect sites. For instance, in tin oxide-based materials, oxygen from co-sputtered silicon dioxide has been shown to passivate oxygen deficiencies. wikipedia.org Similarly, various additives can be incorporated during material synthesis or as a post-treatment. These additives can be organic molecules, salts, or other oxides. For example, the use of Lewis base molecules can passivate uncoordinated metal ions (like Sn2+ or Pb2+ in perovskites) through coordinate bonds. mdpi.commdpi.com
Another effective strategy is interface engineering, where a thin passivation layer is applied to the surface of the material. rsc.orgCurrent time information in Vancouver, CA. This layer can heal surface defects and also improve the energy level alignment between adjacent layers in a device, facilitating more efficient charge transfer. rsc.org For example, ultrathin layers of polymers like poly(triarylamine) (PTAA) have been used to passivate interfacial and grain boundary defects in perovskite solar cells, leading to a significant increase in fill factor and power conversion efficiency. rsc.org While much of the detailed research on defect passivation has been conducted on broader classes of perovskites or tin oxides, the fundamental principles are applicable to CaSnO3 systems. mdpi.comCurrent time information in Vancouver, CA. The goal is to reduce the defect density, which can be quantified through techniques like photoluminescence and resistance measurements, leading to improved charge carrier mobility and reduced recombination. mdpi.comresearchgate.net
Table 2: Impact of Defect Passivation on Perovskite Solar Cell Performance
| Device Configuration | Power Conversion Efficiency (PCE) | Stability (Retention after 48h, 80% humidity) |
| Control (without passivator) | 18.87% | 31.2% |
| With Trichloromelamine (TCM) | 20.15% | 77.31% |
Data from a study on MAPbI3 perovskite solar cells, demonstrating the effectiveness of a chemical passivation strategy. mdpi.com
Theoretical and Computational Investigations of Calcium Tin Oxide
First-Principles Calculations (e.g., Density Functional Theory) of Electronic Structure
The electronic band structure and the density of states (DOS) are critical outputs of DFT calculations that describe the allowed energy levels for electrons and the number of states available at each energy level, respectively.
Band Structure: The band structure plots the electron energy versus momentum (k-vector) along high-symmetry directions in the Brillouin zone. The separation between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) determines the band gap, a key parameter that distinguishes metals, semiconductors, and insulators. For related materials like tin dioxide (SnO₂), a wide optical bandgap of 3.6–4.0 eV is known. rsc.org In calcium oxide (CaO), the valence band is primarily formed from the O 2p and 2s orbitals, separated by a significant intervalence gap. anu.edu.auanu.edu.au For calcium tin oxide perovskite (CaSnO₃), theoretical studies predict an indirect band gap. The valence band maximum (VBM) is typically dominated by O 2p orbitals, while the conduction band minimum (CBM) is composed mainly of Sn 5s states.
Density of States (DOS): The DOS provides a count of the number of electronic states per unit of energy. The projected DOS (PDOS) further decomposes this information, showing the contribution of each type of atom (Ca, Sn, O) and each atomic orbital (s, p, d) to the total DOS. In materials like CaMnO₃, the orbitals of the transition metal (Mn d) and oxygen (O p) are primarily responsible for the energy bands near the Fermi level, which govern the electronic properties. researchgate.net Similarly, in CaSnO₃, the PDOS confirms that the states near the band gap edges are composed of O 2p and Sn 5s orbitals.
Table 1: Illustrative Band Gap Values from Theoretical and Experimental Studies for Related Oxides
| Compound | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Method/Note |
|---|---|---|---|
| Tin Dioxide (SnO₂) | ~1.0-2.5 | 3.6-4.0 | DFT-GGA often underestimates the band gap. rsc.org |
| Calcium Oxide (CaO) | ~5.0-7.1 | ~7.1 | Known wide-band-gap insulator. anu.edu.auarxiv.org |
| CaMnO₃ | 0.7 | - | G-type anti-ferromagnetic state calculation. researchgate.net |
Theoretical calculations are essential for designing heterojunction devices, such as solar cells and transistors, where this compound could be used as a transport layer or a transparent conductor.
Work Function: The work function is the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum. DFT can accurately predict the work function of different crystal surfaces. The work function of a material like zinc-tin oxide has been shown to be tunable via surface treatments, a change that can be modeled computationally. mdpi.com The work function is a critical parameter that influences the band bending at a heterojunction interface. researchgate.net
Band Alignment: When two different materials are brought into contact, their energy bands align relative to each other. This alignment (straddling gap, staggered gap, or broken gap) dictates charge carrier transport across the interface. First-principles calculations can predict the band offsets (the difference in energy between the conduction or valence band edges) at a heterojunction. For instance, in a Cu₂O/ZnO heterojunction, the valence band offset was calculated to be between 1.3 and 1.6 eV, which agreed well with experimental findings. researchgate.net Similar computational approaches can be used to model the band alignment between this compound and other functional materials, which is crucial for predicting the efficiency of charge extraction in devices like perovskite solar cells where tin oxide-based materials are used as electron transport layers. rsc.org
Band Structure and Density of States Analysis
Modeling of Defect Formation Energies and Diffusion Pathways
Perfect crystals are an idealization; real materials always contain defects such as vacancies, interstitials, and anti-site defects. Computational modeling can predict the energy required to form these defects and the energy barriers for their movement (diffusion).
Defect Formation Energies: The formation energy of a defect depends on the atomic chemical potentials (i.e., whether the growth conditions are rich or poor in a particular element) and the Fermi level. arxiv.org Hybrid functional calculations on CaO show that under oxygen-poor conditions, oxygen vacancies and calcium vacancies are the most likely intrinsic defects. arxiv.org In SnO₂, oxygen vacancies are also common and are often linked to its n-type conductivity. cardiff.ac.ukucl.ac.uk Atomistic simulations for CaFeSi₂O₆ show that the Ca/Fe anti-site defect is the most energetically favorable. researchgate.net These methodologies can be directly applied to CaSnO₃ and Ca₂SnO₄ to understand their intrinsic defect chemistry, which is vital for controlling their conductivity.
Diffusion Pathways: The movement of ions and defects through a crystal lattice is fundamental to applications like batteries and sensors. Simulations can map out the minimum energy path for an ion or vacancy to hop from one lattice site to another, yielding the activation energy for diffusion. For example, ab initio molecular dynamics simulations have been used to reveal a low Ca-ion migration barrier of around 400 meV in certain calcium-containing compounds, identifying the specific mechanism of migration. berkeley.edu In CaFeSi₂O₆, distinct diffusion pathways for Ca²⁺ ions were identified with high activation energies, suggesting slow ionic conductivity. researchgate.net Similar simulations for calcium tin oxides are critical for assessing their potential as solid-state ion conductors.
Table 2: Calculated Defect Formation and Migration Energies in Related Oxides
| Material | Process | Calculated Energy (eV) | Note |
|---|---|---|---|
| CaF₂ | Anion Frenkel Pair Formation | 1.88 | Illustrates charged defect pair formation. researchgate.net |
| CaF₂ | Anion Vacancy Migration | 0.53 | The lowest barrier for defect migration in the system. researchgate.net |
| CaFeSi₂O₆ | Ca/Fe Anti-site Defect | 0.42 | Lowest energy intrinsic defect process. researchgate.net |
| CaFeSi₂O₆ | Ca-ion Migration | 4.36 | Indicates slow calcium diffusion. researchgate.net |
Simulations of Surface Adsorption and Reaction Mechanisms
The interaction of molecules with the surface of this compound is key to its application in catalysis and gas sensing. DFT calculations can model these interactions with high accuracy.
Surface Adsorption: Simulations can determine the most stable sites for a molecule to adsorb on a material's surface and calculate the corresponding adsorption energy. Studies on CaO have modeled the adsorption of CO₂ in detail, finding that it forms carbonate species on the surface. researchgate.netresearchgate.net On SnO₂ surfaces, the adsorption of molecules like NO has been investigated, revealing a preference for adsorption at oxygen vacancy sites. researchgate.net DFT calculations have also been used to study the adsorption of amines on tin oxide surfaces, finding stronger interactions at certain sites which has implications for electrochromic devices. rsc.org
Reaction Mechanisms: By mapping the potential energy surface, computational models can trace the entire pathway of a chemical reaction on a catalyst surface, identifying transition states and calculating reaction barriers. For CO oxidation on a catalyst, DFT can distinguish between different mechanisms like the Eley-Rideal and Langmuir-Hinshelwood pathways. researchgate.net On a Ni₄–CaO(100) model surface, the energy profiles for CO₂ dissociation and CH₄ dehydrogenation have been calculated to understand the dry reforming of methane. researchgate.net These simulation techniques are directly applicable to understanding the catalytic or sensing mechanisms on the surfaces of CaSnO₃ and other calcium stannates.
Prediction of Novel this compound Compositions and Structural Stability
First-principles calculations are not only for explaining the properties of known materials but also for predicting the existence and stability of new ones.
Different stoichiometries of this compound, such as the perovskite CaSnO₃ and the orthostannate Ca₂SnO₄, are known to exist. ijcce.ac.ir Computational methods can be used to assess their thermodynamic stability relative to each other and to competing phases (e.g., the constituent binary oxides CaO and SnO₂). By calculating the formation energy, researchers can construct a phase diagram to predict which composition is stable under given conditions. For example, studies on the tin oxidation process show a transition from SnO to the more thermodynamically stable SnO₂ at higher temperatures. researchgate.net
Furthermore, computational materials discovery algorithms, which combine DFT calculations with evolutionary algorithms or other search strategies, can be used to predict entirely new, stable or metastable crystal structures of this compound under various pressures and temperatures. This predictive power accelerates the discovery of novel functional materials with potentially enhanced properties. github.io
Advanced Applications of Calcium Tin Oxide Materials
Photocatalytic Systems for Environmental Remediation and Energy Conversion
The semiconductor properties of calcium tin oxide-based materials make them effective photocatalysts. When exposed to light, they can initiate chemical reactions capable of neutralizing environmental pollutants and producing clean energy.
This compound composites have demonstrated significant efficacy in the photocatalytic degradation of persistent organic pollutants, such as industrial dyes, in aqueous solutions. nih.gov These materials function by generating highly reactive oxygen species on their surface when illuminated, which then break down the complex molecules of the pollutants. nih.govpreprints.org
The introduction of calcium into tin oxide (SnO₂) nanomaterials has been shown to enhance their photocatalytic capabilities. For instance, studies on calcium-doped tin oxide (SnO₂:Ca) nanoplates revealed that increasing the calcium content leads to a reduction in the material's optical band gap. researchgate.net This allows the material to absorb more light from the visible spectrum, generating more electron-hole pairs and thereby improving its efficiency in decomposing dyes like methylene (B1212753) blue. researchgate.net The best photocatalytic activity was observed in SnO₂ doped with 7 wt.% calcium. researchgate.net
In composite forms, such as La@SnO₂–CaO, the material's performance is influenced by factors like the molar ratio of tin to calcium, the pH of the solution, and the irradiation time. nih.gov Research on the degradation of malachite green dye found that a lower Sn/Ca molar ratio resulted in superior degradation efficiency due to an enhanced surface area. nih.gov Similarly, ternary composites like tin-doped titanium dioxide/calcium oxide (Sn-TiO₂/CaO) have been developed for the efficient removal of various toxic dyes. rsc.orgrsc.org Under UV light for 35 minutes, this composite achieved significant degradation of several dyes, as detailed in the table below. rsc.org
Table 1: Degradation Efficiency of Various Dyes by Sn-TiO₂/CaO Composite
| Dye | Degradation Efficiency (%) at pH 3 | Degradation Efficiency (%) at pH 7 |
| Malachite Green | 86.93% | 85.59% |
| Methylene Blue | 76.81% | 72.32% |
| Alizarin Red | 68.38% | 98.21% |
| Bromophenol Blue | 62.39% | 73.17% |
| Methyl Red | 17.52% | 33.01% |
Data sourced from a study on Sn-TiO₂/CaO composites under UV irradiation for 35 minutes. rsc.org
Beyond environmental cleanup, calcium-containing titanate and stannate perovskites are being explored for renewable energy applications, specifically for producing hydrogen (H₂) gas from water through photocatalytic water splitting. cambridge.orgacs.orgcapes.gov.br This process uses solar energy to decompose water into hydrogen and oxygen, offering a sustainable energy alternative. cambridge.org
The efficiency of water splitting is dependent on the semiconductor's band structure and its ability to facilitate electron transfer. cambridge.org While much research has focused on titanium-based systems like calcium titanate (CaTiO₃), tin oxide (SnO₂) is also recognized for its potential in this area. cambridge.orgmdpi.com Although primarily used for degrading organic pollutants, SnO₂'s application in photocatalytic water splitting is a growing field of interest. mdpi.com Composites such as SnO₂@ZnIn₂S₄ have been shown to significantly enhance hydrogen production rates compared to pure SnO₂. mdpi.com The addition of a suitable co-catalyst, like platinum, is often necessary to improve the efficiency of hydrogen evolution. capes.gov.br
The enhanced photocatalytic performance of this compound-based composites stems from their improved ability to generate and separate charge carriers (electrons and holes) under illumination. nih.govrsc.org In a composite material, such as a SnO₂/CaO heterojunction, the different band energy levels of the two semiconductors create an internal electric field. nih.gov
The general mechanism proceeds as follows:
Light Absorption: When the photocatalyst is irradiated with light of sufficient energy (equal to or greater than its band gap), electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB. preprints.org
Charge Separation: In a composite, the photogenerated electrons and holes are driven in opposite directions. For example, in a SnO₂@ZnIn₂S₄ composite, electrons from the conduction band of ZnIn₂S₄ migrate to the conduction band of SnO₂. This spatial separation is crucial as it inhibits the recombination of electrons and holes, which would otherwise waste the absorbed light energy. rsc.orgmdpi.com
Surface Redox Reactions: The separated electrons and holes migrate to the catalyst's surface where they participate in redox reactions.
Electrons react with adsorbed oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻). bohrium.com
Holes react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). rsc.org
Pollutant Degradation: These powerful reactive oxygen species (•OH and •O₂⁻) are strong oxidizing agents that attack and decompose the complex organic pollutant molecules into simpler, less harmful substances like CO₂ and H₂O. nih.govbohrium.com
The incorporation of calcium oxide can modify the surface properties and enhance charge separation, leading to a more efficient photocatalytic process. nih.gov
Photocatalytic Hydrogen Production
Gas Sensing Devices and Mechanisms
This compound materials are valuable components in chemiresistive gas sensors, which are devices that detect gases by measuring changes in electrical resistance. mdpi.com These sensors are used to monitor toxic and flammable gases in various environmental and industrial settings.
Tin oxide (SnO₂) is a well-established n-type semiconductor for gas sensing, and its performance can be significantly improved by loading it with other metal oxides, such as calcium oxide (CaO). researchgate.net Calcium-loaded tin oxide sensors have shown high sensitivity and stability for detecting carbon monoxide (CO), a toxic gas. researchgate.net
Research has demonstrated that loading SnO₂ with calcium can restrict the grain growth of the SnO₂ particles, creating more grain boundaries where gas-sensing reactions occur. researchgate.net A sensor with 5 wt% calcium loading exhibited the highest response and was capable of detecting CO concentrations as low as 1 part per million (ppm). researchgate.net These sensors also feature fast response times (10–12 seconds) and recovery times (30–45 seconds). researchgate.net
Besides CO, tin oxide-based sensors are widely used for detecting other hazardous gases. By creating composites and doping with various materials, their selectivity can be tuned. For example, SnO₂ composite sensors have been developed for the detection of hydrogen sulfide (B99878) (H₂S) and nitrogen oxides (NOx). d-nb.infonih.gov A CNTs/SnO₂/CuO composite sensor demonstrated high selectivity and sensitivity to H₂S at room temperature, with a detection limit of 10 ppm. d-nb.info Tin oxide thin films have shown a clear response to NOx gases at concentrations below 10 ppm. nih.gov
The operating principle of a this compound gas sensor is based on the chemiresistive effect, where the electrical resistance of the material changes upon interaction with gas molecules. mdpi.comnih.gov The mechanism for an n-type semiconductor like SnO₂ can be described in two stages:
Upon Exposure to a Reducing Gas (e.g., CO, H₂S): When a reducing gas like carbon monoxide is introduced, it reacts with the adsorbed oxygen ions on the sensor's surface. cdistore.com For example, CO reacts with O⁻ to form CO₂. This reaction releases the trapped electrons back into the conduction band of the tin oxide. researchgate.net The increase in the number of charge carriers significantly reduces the width of the depletion layer, leading to a sharp decrease in the sensor's electrical resistance. cdistore.com This change in resistance is measured as the sensor signal, which corresponds to the concentration of the target gas. mdpi.com
The addition of calcium oxide can enhance this process by creating more active sites for oxygen adsorption and gas reaction at the grain boundaries, thereby improving the sensor's sensitivity and response. researchgate.net
Influence of Microstructure and Doping on Gas Sensing Performance
The performance of gas sensors based on this compound (CaSnO₃) is intricately linked to their microstructure and the presence of dopants. These factors significantly influence key sensor characteristics such as sensitivity, selectivity, and response/recovery times.
The microstructure, including grain size and porosity, plays a crucial role. A smaller grain size increases the specific surface area, providing more active sites for gas molecules to adsorb and react. umons.ac.benih.gov This enhanced surface interaction leads to a more significant change in the material's resistance upon exposure to a target gas, thereby improving sensor response. nih.gov Porous structures facilitate the diffusion of gas molecules to the sensing layer, which can accelerate the response and recovery of the sensor. nih.gov
Doping CaSnO₃ with other elements is a widely used strategy to enhance its gas sensing properties. Dopants can modify the electronic features, crystal structure, and catalytic activity of the material. umons.ac.beresearchgate.net For instance, doping can create defects such as oxygen vacancies, which act as active sites for gas adsorption and reaction, thereby improving sensitivity. umons.ac.bemdpi.com The introduction of dopant ions can also lead to a grain refinement effect, further enhancing the sensing performance by increasing the surface-to-volume ratio. mdpi.com
The choice of dopant is critical for targeting specific gases. Noble metals like platinum (Pt) and palladium (Pd) are common dopants that can significantly improve the sensitivity and selectivity of tin oxide-based sensors. sciopen.com They act as catalysts, promoting the dissociation of gas molecules on the sensor surface. nih.govsciopen.com Other metal ions can also be used to tune the sensor's properties. For example, doping with certain transition metals can alter the band structure and the number of gas interaction centers. mdpi.com The concentration of the dopant is also a key parameter; an optimal doping level often exists to achieve the best sensing performance. researchgate.netmdpi.com
Thermoelectric Materials for Waste Heat Recovery
Thermoelectric materials can directly convert waste heat into useful electrical energy. The efficiency of this conversion is determined by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). researchgate.net An ideal thermoelectric material possesses a high power factor (S²σ) and low thermal conductivity. researchgate.netgoogle.com
Exploration of this compound as n-type and p-type Thermoelectrics
Oxide materials are being investigated for high-temperature thermoelectric applications due to their stability and environmental friendliness. mdpi.comresearchgate.net Research has explored both p-type and n-type oxide thermoelectrics. P-type materials, such as Ca₃Co₄O₉, have shown promising thermoelectric properties. researchgate.netresearchgate.netdiva-portal.org For n-type materials, compounds like SrTiO₃ and ZnO have been extensively studied. researchgate.netmdpi.comjst.go.jp
While this compound itself is not a primary focus in the provided search results for high-ZT thermoelectrics, the principles of thermoelectric material design are broadly applicable. The research on other oxides indicates that the thermoelectric properties of a material can be tuned by doping and nanostructuring. For instance, in Ca₃Co₄O₉, which is a p-type material, and n-type materials like CaMnO₃, doping is a key strategy to optimize carrier concentration and enhance the power factor. researchgate.netjst.go.jp The complex crystal structures of some oxides, like the layered structure of Ca₃Co₄O₉, can inherently lead to low thermal conductivity, which is beneficial for a high ZT value. researchgate.netdiva-portal.org
Strategies for Enhancing Thermoelectric Figure of Merit (ZT)
Several strategies are employed to enhance the thermoelectric figure of merit (ZT) of materials, including oxides. These strategies primarily focus on increasing the power factor and/or decreasing the thermal conductivity. google.comfrontiersin.org
Key strategies include:
Doping and Solid Solutions: Introducing dopants or forming solid solutions can optimize the carrier concentration, which in turn enhances the Seebeck coefficient and electrical conductivity. frontiersin.orgresearchgate.net This is a fundamental approach to improving the power factor. frontiersin.org
Band Structure Engineering: Modifying the electronic band structure through techniques like doping can increase the density of states near the Fermi level, leading to a higher Seebeck coefficient without significantly compromising electrical conductivity. frontiersin.org
Nanostructuring: Creating materials with nanoscale features, such as nanoparticles or nanograins, can effectively scatter phonons, thereby reducing the lattice thermal conductivity. google.comresearchgate.net This "phonon-glass electron-crystal" concept aims to decouple thermal and electrical transport. mdpi.com
Defect Engineering: Introducing point defects, dislocations, and grain boundaries can also increase phonon scattering and lower thermal conductivity. mdpi.comresearchgate.net
| Strategy | Mechanism | Effect on ZT Components | Reference |
|---|---|---|---|
| Doping/Solid Solution | Optimizes carrier concentration. | Increases Power Factor (S²σ). | frontiersin.orgresearchgate.net |
| Band Structure Engineering | Increases density of states near Fermi level. | Increases Seebeck Coefficient (S). | frontiersin.org |
| Nanostructuring | Scatters phonons at grain boundaries. | Decreases Thermal Conductivity (κ). | google.comresearchgate.net |
| Defect Engineering | Increases phonon scattering. | Decreases Thermal Conductivity (κ). | mdpi.comresearchgate.net |
Photovoltaic Applications and Solar Energy Conversion
This compound and related materials are being explored for their potential in solar energy conversion technologies, particularly in solar cells.
This compound as Active Layers in Solar Cells
The active layer in a solar cell is responsible for absorbing light and generating electron-hole pairs. An ideal active layer material should have a direct bandgap of around 1.34 eV. aip.org Research has investigated solid solutions of tin(II) oxide (SnO) and calcium oxide (CaO) as potential active layers. aip.orgresearchgate.net
Studies have shown that a solid solution of SnO and CaO, specifically with a 7:1 ratio of (Sn:Ca), results in a material with a direct bandgap of 1.56 eV. aip.orgresearchgate.net This is a significant improvement over pure SnO, which has a smaller, indirect bandgap. aip.org The formation of this solid solution also increases the hole affinity, which is advantageous for interfacing with hole transport layers in a solar cell device. aip.org This research suggests the potential for developing all-oxide solar cells with a CaO/(Sn:Ca)₇:₁O/TiO₂ structure. aip.orgresearchgate.net
Electron Transport Layers (ETL) in Perovskite Solar Cells
In perovskite solar cells (PSCs), the electron transport layer (ETL) plays a critical role in efficiently extracting photogenerated electrons from the perovskite absorber layer and transporting them to the electrode. ceramist.or.krresearchgate.net Tin oxide (SnO₂) is considered a highly promising material for ETLs due to its wide bandgap, high electron mobility, chemical stability, and the ability to be processed at low temperatures. ceramist.or.krresearchgate.netrsc.org
All-Oxide Solar Cell Architectures Incorporating this compound
The development of efficient and stable all-oxide solar cells represents a significant step towards cost-effective and environmentally friendly photovoltaic technology. This compound has emerged as a promising candidate for the active layer in such devices. Research has shown that forming a solid solution of tin(II) oxide (SnO) and calcium oxide (CaO) can tune the electronic properties of the material to be more suitable for solar energy conversion.
A notable advancement is the development of a (Sn:Ca)xO solid solution. Specifically, a composition with a 7:1 ratio of tin to calcium has been found to transform the material's indirect bandgap into a direct bandgap of 1.56 eV. acs.orgmdpi.com This value is close to the ideal bandgap of 1.34 eV for a single-junction solar cell, as dictated by the Shockley-Queisser limit, suggesting high theoretical efficiency. acs.org
To construct a functional all-oxide solar cell, this active layer must be integrated with suitable charge transport layers. A proposed device architecture consists of a p-i-n junction with calcium oxide (CaO) serving as the hole transport layer and titanium dioxide (TiO₂) as the electron transport layer. acs.orgmdpi.com This configuration, CaO/(Sn:Ca)₇:₁O/TiO₂, is suggested to have a type II (staggered) band alignment, which facilitates the efficient separation of photogenerated electrons and holes, a critical factor for high-performance solar cells. acs.org The intrinsic n-type conductivity of TiO₂ further enhances its suitability as an electron transport layer in this all-oxide design. acs.org
The table below summarizes the proposed all-oxide solar cell architecture incorporating a calcium-tin-oxide solid solution.
| Component | Material | Function | Key Property |
| Hole Transport Layer | Calcium Oxide (CaO) | Extracts and transports holes | Appropriate band alignment with the active layer acs.org |
| Active Layer | (Sn:Ca)₇:₁O | Absorbs sunlight and generates charge carriers | Direct bandgap of 1.56 eV acs.orgmdpi.com |
| Electron Transport Layer | Titanium Dioxide (TiO₂) | Extracts and transports electrons | Suitable band alignment and intrinsic n-type doping acs.org |
Electrochemical Sensing and Catalysis
Electrochemical Detection of Specific Chemical Species
This compound (CaSnO₃), with its perovskite crystal structure, has demonstrated significant potential in the field of electrochemical sensing. researchgate.netcapes.gov.br Its unique electronic properties and catalytic activity make it an effective material for the sensitive and selective detection of various chemical compounds.
One notable application is the development of an electrochemical sensor for metol (B52040) (N-methyl-p-aminophenol sulfate), a chemical agent commonly used in photographic development. capes.gov.br For this purpose, a novel perovskite-type CaSnO₃ material with a stone-shaped morphology was synthesized and used to modify a glassy carbon electrode (GCE). capes.gov.br
The CaSnO₃/GCE sensor exhibited superior electrocatalytic activity towards the oxidation of metol, resulting in a significant enhancement of the redox peak response. capes.gov.br The performance of this sensor is characterized by a wide linear detection range and a very low limit of detection, as detailed in the table below. Furthermore, the sensor demonstrated excellent selectivity for metol even in the presence of common interfering ions and biological substances, highlighting its robustness for practical applications in real-world samples like lake water. capes.gov.br
| Parameter | Value |
| Analyte | Metol (N-methyl-p-aminophenol sulfate) |
| Electrode | CaSnO₃ modified Glassy Carbon Electrode (CaSnO₃/GCE) |
| Linear Range | 0.01–123 µM capes.gov.br |
| Detection Limit | 0.003 µM capes.gov.br |
| Key Features | High sensitivity, excellent selectivity, good reproducibility and stability capes.gov.br |
Electrocatalytic Applications
The electrocatalytic properties of this compound extend beyond sensing to various catalytic reactions, particularly in the domain of energy and environmental applications. The perovskite structure of CaSnO₃ provides a versatile framework for designing efficient electrocatalysts. researchgate.net
A significant area of research is the use of calcium stannate (CaSnO₃) as an electrocatalyst for the two-electron water oxidation reaction (2e⁻ WOR) to produce hydrogen peroxide (H₂O₂). stanford.eduacs.orgresearchgate.net H₂O₂ is a valuable chemical with applications as a green oxidizer and disinfectant. Electrocatalytic synthesis of H₂O₂ from water is a promising alternative to the conventional energy-intensive anthraquinone (B42736) process. researchgate.net
Density functional theory (DFT) calculations identified CaSnO₃ as a highly efficient, selective, and stable electrocatalyst for the 2e⁻ WOR. stanford.eduacs.org Experimental studies have confirmed these predictions, showing that CaSnO₃ outperforms the previously best-performing catalyst, bismuth vanadate (B1173111) (BiVO₄), in several key aspects. stanford.eduacs.org The CaSnO₃ electrocatalyst demonstrates a lower overpotential and higher faradaic efficiency for H₂O₂ production, coupled with excellent long-term stability. stanford.eduacs.org The active sites for this reaction are believed to be the coordination-unsaturated tin ions on the CaSnO₃ surface. acs.org
The table below compares the performance of CaSnO₃ with BiVO₄ for the electrocatalytic production of H₂O₂.
| Electrocatalyst | Overpotential at 0.2 mA/cm² | Peak Faradaic Efficiency for H₂O₂ | Stability |
| Calcium Stannate (CaSnO₃) | 230 mV stanford.eduacs.org | 76% stanford.eduacs.org | Stable for over 12 hours stanford.eduacs.org |
| Bismuth Vanadate (BiVO₄) | ~340 mV stanford.eduresearchgate.net | Not specified | Unstable stanford.eduresearchgate.net |
Energy Storage Systems
Anode Materials for Rechargeable Batteries (e.g., Lithium-Ion Batteries)
This compound has been investigated as a high-capacity anode material for lithium-ion batteries (LIBs). researchgate.net The electrochemical energy storage in CaSnO₃ anodes primarily relies on the conversion and alloying/de-alloying reactions of tin with lithium ions. researchgate.net The presence of calcium oxide in the structure is thought to act as a stabilizing matrix, mitigating the large volume changes associated with the lithiation and delithiation of tin, which is a common issue with tin-based anodes. mdpi.com
Various nanostructured forms of this compound have been synthesized to enhance its electrochemical performance. For instance, porous CaSnO₃ nanotubes prepared via an electrospinning technique have shown a high initial discharge capacity and good cycling stability. acs.org The hollow interior of these nanotubes provides space to accommodate the volume expansion during cycling, thus improving the structural integrity of the electrode. acs.org
Similarly, sol-gel derived nanocrystalline CaSnO₃ has been shown to deliver a stable reversible capacity. researchgate.net Flower-like CaSnO₃ morphologies synthesized through a hydrothermal process have also exhibited high reversible capacities and good rate capabilities. researchgate.net The electrochemical reaction mechanism involves the formation of a Li-Sn alloy, which facilitates the lithiation/de-lithiation process. researchgate.net
The table below summarizes the electrochemical performance of different nanostructured CaSnO₃ anodes for lithium-ion batteries.
| CaSnO₃ Nanostructure | Synthesis Method | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity after 50 Cycles (mAh g⁻¹) | Current Density (mA g⁻¹) |
| Porous Nanotubes | Electrospinning | 1168 acs.org | 565 acs.org | Not specified |
| Nanocrystallites (200-300 nm) | Sol-gel | Not specified | 380 (after 45 cycles) researchgate.net | 60 researchgate.net |
| Flower-like Morphology | Hydrothermal | Not specified | 547 researchgate.net | 60 researchgate.net |
| Nano-CaSnO₃ (~60 nm) | Thermal Decomposition | Not specified | 445 acs.org | 60 acs.org |
| Nano-CaO·SnO₂ (3-6 nm) | Thermal Decomposition | Not specified | 490 - 550 capes.gov.bracs.org | 60 capes.gov.bracs.org |
Supercapacitors
This compound-based materials are also being explored for their potential in supercapacitors, which are energy storage devices known for their high power density and long cycle life. researchgate.net The perovskite structure and the ability to undergo fast and reversible faradaic reactions make CaSnO₃ a candidate for pseudocapacitive electrode materials.
Research into bismuth-doped calcium stannate (Bi₀.₀₅Ca₀.₉₅SnO₃) has shown promising results for supercapacitor applications. researchgate.net The doping of bismuth into the CaSnO₃ structure was found to enhance the electrochemical performance. A symmetric supercapacitor fabricated with these bismuth-doped CaSnO₃ (BCSO) electrodes demonstrated significant specific capacitance, energy density, and power density. researchgate.net The device also exhibited excellent cycling stability, retaining a high percentage of its initial capacitance after thousands of charge-discharge cycles. researchgate.net
The improved performance is attributed to the altered electronic structure and increased conductivity resulting from the bismuth doping. researchgate.net This study highlights a new avenue for developing high-performance perovskite oxide-based materials for advanced energy storage devices. researchgate.net
The table below presents the electrochemical performance of a symmetric supercapacitor based on bismuth-doped this compound.
| Parameter | Value |
| Electrode Material | Bi₀.₀₅Ca₀.₉₅SnO₃ (BCSO) researchgate.net |
| Maximum Specific Capacitance | ~193 F/g (at 5 mV/s) researchgate.net |
| Maximum Energy Density | ~88.0 Wh/kg (at 0.5 A/g) researchgate.net |
| Maximum Power Density | ~2.10 kW/kg (at 0.5 A/g) researchgate.net |
| Capacity Retention | ~94% after 2000 cycles (at 1.0 A/g) researchgate.net |
Transparent Conductive Oxide (TCO) and Thin Film Transistor (TFT) Applications
This compound (CaSnO₃), an inorganic perovskite material, is gaining significant attention as a next-generation transparent conductive oxide (TCO). fishersci.ie Its unique structural and electronic properties position it as a viable alternative to conventional TCOs like indium tin oxide (ITO) and zinc oxide (ZnO). mdpi.com The primary appeal of CaSnO₃ and other alkaline earth stannates (ASnO₃, where A = Ca, Sr, Ba) lies in their combination of high optical transparency and tunable electrical conductivity. mdpi.comloradchemical.com
Research has highlighted that CaSnO₃ possesses an ultrawide bandgap, with measured values ranging from 4.2 to 5.38 eV. fishersci.iemdpi.com This wide bandgap ensures high transparency across the visible spectrum, a fundamental requirement for TCOs used in displays and solar cells. nih.gov Unlike many traditional TCOs that rely on scarce elements like indium, CaSnO₃ is composed of earth-abundant elements, making it a more sustainable and cost-effective option. samaterials.com
The conductivity of CaSnO₃ can be significantly enhanced through doping. By introducing n-type dopants such as lanthanum (La) or neodymium (Nd), researchers have successfully increased its free electron concentration. samaterials.com For instance, La-doped CaSnO₃ thin films have achieved free electron concentrations between 3.3 × 10¹⁹ cm⁻³ and 1.6 × 10²⁰ cm⁻³, with a notable room-temperature mobility of 42 cm² V⁻¹ s⁻¹. This doping process transforms the intrinsically insulating material into a semiconductor, making it suitable for electronic applications. loradchemical.comrsc.org
The potential of CaSnO₃ extends to thin-film transistors (TFTs). Its wide bandgap and high electron mobility make it a promising candidate for the active channel layer in TFTs, particularly for deep-ultraviolet transparent devices. mdpi.com Fabricated CaSnO₃-based field-effect transistors have demonstrated excellent performance, including low off-state leakage and high on-off ratios exceeding 10⁶, showcasing their potential for high-voltage applications. These properties are crucial for developing low-cost, large-area, and flexible electronics.
Table 1: Comparative Properties of Selected Transparent Conductive Oxides
| Property | This compound (CaSnO₃) | Indium Tin Oxide (ITO) | Zinc Oxide (ZnO) |
|---|---|---|---|
| Crystal Structure | Orthorhombic Perovskite mdpi.com | Cubic Bixbyite | Wurtzite |
| Bandgap (eV) | 4.2 - 5.38 fishersci.iemdpi.com | ~3.5 - 4.3 | ~3.3 |
| Transparency | High in visible spectrum mdpi.com | High in visible spectrum researchgate.net | High in visible spectrum aip.org |
| Dopants | Lanthanum (La), Neodymium (Nd) samaterials.com | Tin (Sn) researchgate.net | Aluminum (Al), Gallium (Ga) |
| Key Advantage | Earth-abundant elements, ultrawide bandgap fishersci.iesamaterials.com | Excellent conductivity/transparency balance mdpi.com | Low cost, abundant researchgate.net |
Corrosion Resistance Coatings
The application of this compound as a dedicated corrosion-resistant coating is an emerging area of interest, largely inferred from its inherent chemical stability and the well-documented protective properties of its constituent oxides. irb.hr Metal oxides, in general, are utilized as protective coatings against corrosion due to their ability to form a stable barrier between a material and an aggressive environment. researchgate.net
Tin (Sn) and its oxides are particularly known for their resistance to corrosion. americanelements.com A thin, passive oxide layer naturally forms on the surface of tin, preventing further degradation. This property is exploited in tin plating, which protects metals like steel from corrosion. americanelements.com Research on lead-acid battery grids made from lead-calcium-tin alloys has shown that the addition of tin significantly improves the material's corrosion resistance by enhancing the stability of the protective passive film. nih.gov
While direct studies on pure CaSnO₃ coatings for corrosion prevention are limited, related research provides positive indicators. A study on a CaSnO₃/Bi₂WO₆ nanocomposite noted that the material did not exhibit photo-corrosion even under alkaline conditions, which points to its high chemical stability. Furthermore, CaSnO₃ is recognized for its high physical and chemical stability, which are crucial prerequisites for a protective coating. irb.hr
The potential for corrosion resistance can also be evaluated through electrochemical methods. Studies on other calcium-based perovskite coatings, such as calcium titanate (CaTiO₃), have used electrochemical impedance spectroscopy (EIS) to confirm their ability to protect metal alloy substrates. These studies show that calcium-containing ceramic coatings can act as an effective barrier, reducing the corrosion rate of the underlying material. Similar evaluation of CaSnO₃ coatings would be necessary to quantify their protective capabilities, but based on the stability of the compound and its components, it represents a promising candidate for corrosion-resistant applications.
Future Outlook and Research Challenges for Calcium Tin Oxide Materials
Advancements in Controlled Synthesis of Complex Architectures and Nanomaterials
The future development of calcium tin oxide-based technologies heavily relies on the ability to synthesize materials with precisely controlled architectures and nanoscale features. Traditional synthesis methods like solid-state reactions are often convenient and inexpensive, capable of producing nanopowders in the size range of 5-70 nm. ijcce.ac.ir However, these methods can result in agglomerations of grains. ijcce.ac.ir To unlock the full potential of CaSnO₃, researchers are exploring more advanced synthesis techniques that offer greater control over particle size, morphology, and surface area.
Emerging synthesis routes include:
Hydrothermal and Sol-Gel Methods: These wet-chemical techniques allow for the synthesis of CaSnO₃ at lower temperatures, providing better control over particle size and distribution. ijcce.ac.iracs.org The sol-gel method, for instance, involves the formation of a 'sol' by hydrolysis and a 'gel' by condensation, which can then be dried and calcined to produce nanoparticles. nanografi.commdpi.com
Co-precipitation: This simple and cost-effective approach has been successfully used to synthesize calcium-doped tin oxide photocatalysts with high surface area. researchgate.net
Green Synthesis: Environmentally friendly methods utilizing biological entities like plant extracts or waste materials such as eggshells are being investigated as sustainable alternatives for producing calcium oxide and, by extension, this compound composites. mdpi.comrsc.orggrafiati.comnih.gov
Nonaqueous Sol-Gel Process: A one-pot, nonhydrolytic synthesis using tin(IV) tetrachloride and 1-hexanol (B41254) has been shown to produce SnO₂ nanoparticles with controllable average sizes between 3.4 and 7.7 nm at low temperatures. acs.org
The ability to create complex nanostructures like nanospheres, nanoplates, and hierarchical porous structures is crucial for enhancing the material's performance in applications such as sensors and photocatalysis. researchgate.netrsc.org For example, porous nanospheres with high surface area can be achieved by controlling the concentration of a stabilizing agent like glucose during synthesis. researchgate.net
Table 1: Comparison of Synthesis Methods for this compound and Related Nanomaterials
| Synthesis Method | Precursors | Typical Particle Size | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Solid-State Reaction | SnCl₄·5H₂O, CaCl₂, Ca(OH)₂ ijcce.ac.ir | 5-70 nm ijcce.ac.ir | Inexpensive, convenient ijcce.ac.ir | Agglomeration of grains ijcce.ac.ir |
| Sol-Gel | Metal salts (e.g., CaCl₂) nanografi.commdpi.com | Controllable | Good control over size/morphology ijcce.ac.iracs.org | Can be a multi-step process nanografi.commdpi.com |
| Co-precipitation | Tin and calcium salts researchgate.net | 24-28 nm researchgate.net | Simple, inexpensive researchgate.net | Potential for impurities |
| Hydrothermal | Tin and calcium sources rsc.orgresearchgate.net | Varies | Good crystallinity, controlled morphology researchgate.net | Requires high pressure equipment |
| Green Synthesis | Eggshells, plant extracts rsc.orgnih.gov | ~47 nm doi.org | Environmentally friendly, low cost nih.gov | Complexity of biological substrates nih.gov |
Rational Design of Multi-Functional this compound Composites
The creation of multi-functional composites by combining this compound with other materials is a promising strategy to enhance its properties and broaden its applications. The rational design of these composites involves carefully selecting constituent materials and controlling their morphology and interface to achieve synergistic effects.
Key areas of research in composite design include:
Heterojunction Formation: Creating heterojunctions between CaSnO₃ and other semiconductors can improve charge separation and transport, which is critical for photocatalytic and photovoltaic applications. acs.org For example, a composite of tin-doped titanium dioxide and calcium oxide (Sn-TiO₂/CaO) has shown enhanced photocatalytic activity for degrading toxic dyes due to improved electron-hole pair separation. rsc.org
Doping: Introducing foreign elements into the CaSnO₃ lattice can tune its electronic and optical properties. researchgate.netrsc.org Doping with elements like cerium has been shown to lower the band gap, allowing for more effective separation of photogenerated electron-hole pairs and increased visible-light absorption. researchgate.net
Surface Modification: Modifying the surface of CaSnO₃ nanoparticles can improve their interaction with target molecules, enhancing their performance in sensing applications. For instance, loading with calcium can improve the sensitivity of tin oxide-based gas sensors for detecting carbon monoxide. researchgate.netresearchgate.net
Hierarchical Structures: Designing composites with hierarchical and porous structures can increase the active surface area and facilitate mass transport, leading to improved performance in catalysis and sensing. rsc.org Melamine foam has been used as a template to create a three-dimensional porous structure for SnO₂ composites, enhancing their gas sensing properties. rsc.org
The goal is to move beyond simple mixtures and develop a deeper understanding of the interfacial interactions and charge transfer dynamics within these composites to enable the design of materials with tailored functionalities. acs.orgresearchgate.net
Strategies for Enhanced Performance, Stability, and Selectivity in Device Integration
For this compound to be successfully integrated into commercial devices, its performance, stability, and selectivity must be significantly enhanced. Current research focuses on several strategies to achieve these goals, particularly in applications like gas sensors and solar cells.
In Gas Sensing:
Improving Sensitivity and Selectivity: The sensitivity and selectivity of CaSnO₃-based gas sensors can be improved by controlling the nanostructure and incorporating dopants or creating composites. acs.orgmdpi.com For example, calcium-loaded tin oxide sensors have shown a lower detection limit for carbon monoxide. researchgate.netresearchgate.net The formation of heterojunctions and the creation of porous morphologies are also effective strategies. acs.org
Enhancing Stability: The long-term stability of gas sensors is a critical challenge. Research is focused on developing materials that are resistant to environmental factors like humidity and temperature changes. acs.orgmdpi.com The inherent thermal stability of perovskite oxides like CaSnO₃ is an advantage in this regard. ijcce.ac.iracs.org
In Photovoltaics:
Tuning the Band Gap: For solar cell applications, the band gap of CaSnO₃ needs to be optimized. Forming solid solutions of tin oxide (SnO) and calcium oxide (CaO) has been proposed to increase the band gap of SnO to a range optimal for photovoltaic applications (1.2–1.6 eV). aip.org A ratio of Sn:Ca of 7:1 has been shown to result in a direct bandgap of 1.56 eV. aip.org
Improving Charge Transport: The efficiency of solar cells depends on the effective transport of charge carriers. Identifying appropriately aligned hole and electron transport layers is crucial. aip.org For a (Sn:Ca)₇:₁O active layer, CaO and TiO₂ have been recommended as potential hole and electron transport layers, respectively, for an all-oxide solar cell. aip.org
Enhancing Stability: The stability of perovskite solar cells is a major hurdle for commercialization. Strategies to improve stability include using barrier layers to prevent chemical reactions and the motion of ions and water vapor. researchgate.net Ozone nucleation of a tin oxide layer has been shown to create more robust internal barriers in perovskite solar cells. researchgate.net
Deeper Understanding of Fundamental Reaction Mechanisms and Structure-Property Relationships
A more profound understanding of the fundamental reaction mechanisms and the relationship between the crystal structure and the material's properties is essential for the rational design of advanced this compound materials.
Key research areas include:
Perovskite Structure and Properties: this compound has a perovskite crystal structure with the general formula ABX₃. blogspot.comresearchgate.netwikipedia.org This structure allows for a wide range of elemental substitutions, which can significantly alter the material's electronic, optical, and catalytic properties. researchgate.netperovskite-info.com Understanding how the size of the A and B cations and the type of X anion affect the crystal symmetry and distortions is crucial for tuning its properties. blogspot.comresearchgate.net
Reaction Mechanisms in Catalysis and Sensing: In photocatalysis, the primary mechanism involves the generation of electron-hole pairs upon light absorption, which then react with adsorbed species to degrade pollutants. rsc.orgrsc.org For gas sensing, the mechanism typically involves the change in electrical resistance of the material due to the adsorption and reaction of gas molecules on its surface. acs.orgacs.org Elucidating the specific intermediate species and reaction pathways is critical for improving catalytic efficiency and sensor selectivity. acs.orgrsc.org For example, in formaldehyde (B43269) sensing, the intermediate product formic acid plays a key role. rsc.org
Role of Defects: Crystal defects, such as oxygen vacancies, can significantly influence the electronic and catalytic properties of metal oxides. acs.org These defects can act as active sites for adsorption and reaction, and their concentration can be controlled through synthesis conditions and doping. acs.orgrsc.org A deeper understanding of the role of defects is necessary to harness their beneficial effects while mitigating any negative impacts on stability.
Advanced characterization techniques and computational modeling are vital tools for probing these fundamental aspects and establishing clear structure-property relationships.
Scalable Production Methods and Commercialization Prospects of this compound-Based Technologies
For this compound to transition from the laboratory to industrial applications, the development of scalable and cost-effective production methods is paramount. While many promising synthesis techniques exist at the lab scale, their translation to large-scale manufacturing presents significant challenges. nih.govdoi.orgacs.org
Challenges in Scalable Production:
Cost and Complexity: Some advanced synthesis methods that provide excellent control over nanomaterial properties can be expensive and complex, making them unsuitable for mass production. acs.org
Consistency and Quality Control: Maintaining consistent quality, including particle size, morphology, and purity, across large batches is a major hurdle. acs.org
Environmental Impact: The use of hazardous chemicals and the generation of waste in some synthesis processes are concerns that need to be addressed for sustainable manufacturing. nih.gov
Promising Scalable Methods and Future Directions:
Continuous Flow Processing: Techniques like flame spray pyrolysis offer a promising strategy for increasing production rates from lab-scale batches to pilot-plant scales with uncompromised product quality. acs.org
Simplified Chemical Routes: Research is ongoing to develop simpler, one-pot synthesis methods that use readily available and less toxic precursors. ijcce.ac.iracs.org The solid-state reaction technique, being convenient and inexpensive, holds potential if issues with agglomeration can be overcome. ijcce.ac.ir
Green Manufacturing: The adoption of green synthesis principles, such as using waste materials as precursors and water as a solvent, can lead to more sustainable and economically viable production processes. rsc.orgnih.gov
The commercialization prospects for this compound-based technologies are promising, particularly in the areas of environmental remediation (photocatalysis), gas sensing, and renewable energy (solar cells). researchgate.netacs.orgglobenewswire.com The market for materials like calcium oxide is projected to grow, driven by demand from various industries. researchandmarkets.com However, realizing this potential will require continued research and development to overcome the challenges related to performance, stability, and scalable manufacturing.
Q & A
Basic: What are the standard synthesis protocols for high-purity calcium tin oxide (CTO), and how is purity validated?
Answer:
High-purity CTO (≥99% metals basis) is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric ratios of CaO and SnO₂ are calcined at 1200–1400°C under controlled atmospheres to prevent contamination. Purity validation involves:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace impurities (e.g., Mg <1% as noted in product listings ).
- X-ray Diffraction (XRD) to confirm phase purity and absence of secondary phases like CaSnO₃ or SnO₂ .
Basic: How is the crystal structure of CTO characterized, and what analytical techniques are critical?
Answer:
CTO’s perovskite-related structures (e.g., CaSnO₃) require multi-technique characterization:
- XRD for lattice parameter determination and phase identification.
- Scanning Electron Microscopy (SEM) with EDS to analyze grain morphology and elemental distribution, as demonstrated in tin/indium oxide studies .
- Raman Spectroscopy to detect oxygen vacancy defects, critical for electronic properties .
Advanced: What contradictions exist in the thermodynamic stability data for CTO, and how can they be resolved experimentally?
Answer:
Discrepancies in ΔG°f (Gibbs free energy of formation) values arise from synthesis conditions (e.g., oxygen partial pressure). Resolution strategies:
- High-Temperature Oxide Melt Solution Calorimetry to measure enthalpy of formation under varied pO₂ .
- Thermogravimetric Analysis (TGA) paired with in-situ XRD to track phase transitions and stability windows .
Advanced: How do dopants (e.g., La³⁺, Fe³⁺) affect CTO’s electronic properties, and what methodologies optimize dopant incorporation?
Answer:
Dopants alter bandgap and conductivity. Methodologies include:
- Sol-Gel Synthesis with chelating agents (e.g., citric acid) to ensure homogeneous dopant distribution .
- X-ray Absorption Near-Edge Structure (XANES) to probe oxidation states and local coordination environments, as applied to tin(II) systems .
- Hall Effect Measurements to quantify carrier concentration and mobility post-doping .
Basic: What are the standard assays for quantifying Ca²⁺ and Sn⁴⁺ in CTO mixtures?
Answer:
- Calcium Assay : EDTA titration under alkaline conditions with hydroxy naphthol blue indicator, validated for precision (±2% error) .
- Tin Assay : Redox titration using potassium iodate in HCl medium, with starch indicator for endpoint detection .
Advanced: How can CTO be tailored for sputtering target applications, and what purity benchmarks are critical?
Answer:
For sputtering targets, CTO requires:
- Ultra-High Purity (>99.99%) , achieved via zone refining or chemical vapor deposition (CVD) .
- Controlled Grain Size (1–5 µm) to minimize arcing, verified by SEM and Laser Diffraction Particle Size Analysis .
Basic: What spectroscopic techniques are used to study oxygen vacancy dynamics in CTO?
Answer:
- Electron Paramagnetic Resonance (EPR) to detect unpaired electrons at vacancy sites.
- Photoluminescence (PL) Spectroscopy to correlate emission peaks with defect states .
Advanced: How does CTO’s catalytic performance compare to SnO₂ or CaO in redox reactions, and what experimental designs validate this?
Answer:
CTO often outperforms SnO₂/CaO mixtures due to synergistic Ca-Sn-O interfaces. Experimental validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
